(4-Amino-phenyl)-cyclopropyl-methanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-aminophenyl)-cyclopropylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7H,1-2,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUVJEFKHBNWDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(4-Amino-phenyl)-cyclopropyl-methanone CAS 303021-35-4 properties
CAS No: 303021-35-4 Synonyms: 4-Aminophenyl cyclopropyl ketone; (4-Aminophenyl)(cyclopropyl)methanone; p-Cyclopropylcarbonyl aniline.
Executive Summary
(4-Amino-phenyl)-cyclopropyl-methanone is a high-value aryl cyclopropyl ketone intermediate used primarily in the synthesis of neuroleptic pharmaceuticals and agrochemicals. Its structural significance lies in the cyclopropyl-carbonyl motif , which serves as a bioisostere for alkene groups or as a rigid linker in drug design.
This compound is a critical precursor for fluorine-18 labeled butyrophenone neuroleptics (e.g., [¹⁸F]Haloperidol, [¹⁸F]Spiperone) used in PET imaging. Additionally, it functions as a "warhead" scaffold in the development of lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors and sulfamoylurea herbicides.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Appearance | Pale-yellow crystalline solid |
| Melting Point | 123 °C (Experimental) |
| Solubility | Soluble in DMSO, Chloroform, Methanol, Dichloromethane; Sparingly soluble in water. |
| pKa (Predicted) | ~2.5 (Conjugate acid of aniline) |
| LogP | ~1.8 |
Synthetic Routes & Process Chemistry
The most robust and chemically elegant synthesis of CAS 303021-35-4 utilizes a Friedel-Crafts acylation followed by an intramolecular cyclization . This route avoids the use of unstable cyclopropyl magnesium species and expensive transition metal catalysts.
Primary Workflow: The "One-Pot" Cyclization Strategy
This protocol proceeds in two distinct chemical stages but can be streamlined for scale-up.
Step 1: Friedel-Crafts Acylation
Reagents: Acetanilide (N-phenylacetamide), 4-Chlorobutyryl chloride, Aluminum Chloride (AlCl₃), CS₂ or DCE (Solvent). Mechanism: The amino group is protected as an acetamide to prevent N-acylation and direct the electrophilic attack to the para position. The 4-chlorobutyryl chain is attached to the benzene ring.
-
Critical Control Point: Use non-ground AlCl₃ to moderate the exotherm and ensure selectivity.
Step 2: Hydrolysis & Cyclization (The "Cascade" Step)
Reagents: 4 M NaOH, Ethanol. Conditions: Reflux for 2 hours. Mechanism:
-
Hydrolysis: The base cleaves the acetyl protecting group, restoring the free amine.
-
Intramolecular Alkylation: The enolate formed at the alpha-position of the ketone attacks the terminal carbon bearing the chlorine (gamma-elimination), closing the ring to form the cyclopropyl group. Yield: ~90% (High efficiency).
Visualization: Synthesis Pathway
Caption: Figure 1. Two-step synthesis via Friedel-Crafts acylation and base-mediated cyclization.
Detailed Experimental Protocol
Derived from optimized literature methods (See Ref [1]).
Objective: Synthesis of 10g scale batch of (4-Aminophenyl)(cyclopropyl)methanone.
-
Acylation:
-
Charge a flame-dried flask with Acetanilide (13.5 g, 0.1 mol) and dry CS₂ (150 mL).
-
Add AlCl₃ (40 g, 0.3 mol) in portions.
-
Add 4-Chlorobutyryl chloride (15.5 g, 0.11 mol) dropwise while maintaining temperature <10°C.
-
Reflux for 2 hours.[1][2][3] Pour into ice-water/HCl mixture. Extract with CHCl₃.[1]
-
Isolate intermediate: 4'-acetylamino-4-chlorobutyrophenone.[1]
-
-
Cyclization:
-
Dissolve the intermediate (24 g) in Ethanol (500 mL).
-
Add 4 M NaOH (230 mL).
-
Heat to Reflux for 2 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1, R_f ≈ 0.3).[1]
-
Workup: Evaporate ethanol under reduced pressure. Extract residue with chloroform.[1] Wash with brine, dry over Na₂SO₄, and concentrate.[4][5]
-
Purification: Recrystallize from ethanol/water if necessary.
-
Result: Pale-yellow crystals, MP 123°C.[1]
-
Functional Utility in Drug Discovery
A. Precursor for PET Imaging Agents
This compound is the direct precursor for synthesizing Nitro-Haloperidol and Nitro-Spiperone .
-
Workflow: The amino group is oxidized to a nitro group.[1] This nitro derivative is the substrate for nucleophilic aromatic substitution with [¹⁸F]fluoride to generate the radiolabeled neuroleptic.
-
Why it matters: This allows for "single-step" radiolabeling of high-affinity dopamine antagonists.
B. Pharmacophore Implementation
The cyclopropyl ketone moiety acts as a metabolically stable spacer . Unlike flexible alkyl chains, the cyclopropyl ring restricts the conformation of the attached phenyl ring, potentially increasing binding affinity to targets like KDM1A (LSD1) and DPP-4 .
Caption: Figure 2. Downstream applications in pharmaceutical and agrochemical synthesis.[6]
Handling & Stability
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation upon prolonged air exposure, turning from pale yellow to brown.
-
Safety: Irritant. Wear gloves and safety glasses. Avoid inhalation of dust.
-
Stability: Stable in neutral and basic aqueous solutions. Acidic conditions may protonate the amine (forming the HCl salt), increasing water solubility.
References
-
OUP Academic. Synthesis of 18F-Haloperidol and Spiperone using Nitro Precursors. (Detailed synthesis protocol via chlorobutyryl chloride).
-
BenchChem. Technical Guide to Cyclopropyl Ketones in Synthetic Chemistry. [7]
-
Der Pharma Chemica. Synthesis and Biological evaluation of novel (4-chlorophenyl) methanone derivatives.
-
Sigma-Aldrich. Product Specification: (4-Aminophenyl)(cyclopropyl)methanone hydrochloride.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. Pannellum [its.uark.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
4-Aminophenyl Cyclopropyl Ketone: Structural Dynamics, Synthesis, and Applications in Drug Discovery
Executive Summary
4-Aminophenyl cyclopropyl ketone (also known as (4-aminophenyl)(cyclopropyl)methanone) is a highly versatile building block in medicinal chemistry and organic synthesis. By combining the rigid, pseudo-
Chemical Identity and Molecular Properties
Understanding the exact physicochemical properties of 4-aminophenyl cyclopropyl ketone is crucial for predicting its behavior in downstream functionalization and biological systems. The cyclopropyl group acts as a rigid steric shield and exhibits unique electronic properties (due to bent Walsh orbitals) that conjugate with the adjacent carbonyl group. Meanwhile, the para-amino group provides a synthetic handle for further functionalization (e.g., amide coupling, Sandmeyer reactions) and significantly increases the electron density of the aromatic ring.
Quantitative Data Summary
The following table summarizes the core chemical identifiers and molecular properties of the compound[1]:
| Property | Value |
| IUPAC Name | (4-aminophenyl)(cyclopropyl)methanone |
| Common Name | 4-aminophenyl cyclopropyl ketone |
| CAS Registry Number | 57189-90-9 |
| Chemical Formula | C10H11NO |
| Molecular Weight | 161.20 g/mol |
| Melting Point | 123 °C |
| SMILES String | O=C(C1CC1)c2ccc(N)cc2 |
Experimental Protocol: Synthesis Workflow
The synthesis of 4-aminophenyl cyclopropyl ketone is a critical intermediate step in the single-step production of radiolabeled (e.g.,
Step 1: Friedel-Crafts Acylation
-
Objective: Synthesize the intermediate 4'-acetylamino-4-chlorobutyrophenone.
-
Procedure: React N-acetylaniline with 4-chlorobutyryl chloride.
-
Mechanistic Causality: This reaction specifically requires the use of non-ground aluminum chloride (
)[2]. Using non-ground provides a controlled, heterogeneous reaction rate that minimizes unwanted polymerization or over-acylation of the highly activated aromatic ring, ensuring the acyl group is directed almost exclusively to the para position.
Step 2: Base-Catalyzed Cyclization and Deacylation
-
Objective: Convert the intermediate into 4-aminophenyl cyclopropyl ketone.
-
Procedure:
-
Dissolve 24 g (105 mmol) of the intermediate in 500 mL of ethanol.
-
Add 230 mL of 4 M NaOH.
-
Heat the mixture under reflux for exactly 2 hours[2].
-
-
Mechanistic Causality: The strong alkaline environment serves a dual, highly efficient purpose. First, it hydrolyzes the acetyl protecting group on the amine (deacylation). Second, it deprotonates the
-carbon adjacent to the carbonyl group. The resulting enolate drives an intramolecular nucleophilic substitution ( ), displacing the terminal chloride on the butyryl chain to close the cyclopropane ring[2].
Step 3: Workup and Self-Validation
-
Procedure: Remove the ethanol under reduced pressure. Extract the remaining aqueous residue with chloroform. Wash the organic extract with saturated brine, dry over a desiccant, and concentrate[2].
-
Validation: The success of the reaction is validated by the precipitation of pale-yellow crystals. A yield of approximately 90% (13 g) should be expected, with a sharp melting point of 123 °C. Thin-Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) mobile phase should show a distinct spot at
[2].
Fig 1. Step-by-step synthetic workflow for 4-aminophenyl cyclopropyl ketone.
Applications in Drug Development
The structural topology of 4-aminophenyl cyclopropyl ketone makes it an indispensable precursor in the synthesis of several classes of central nervous system (CNS) therapeutics.
Precursor to Butyrophenone Neuroleptics
The compound is a direct precursor in the synthesis of haloperidol analogs and spiperone derivatives[3]. In radiopharmaceutical development, the amino group of 4-aminophenyl cyclopropyl ketone is converted into a nitro group (yielding cyclopropyl 4-nitrophenyl ketone) using sodium nitrite[2]. Treatment with concentrated hydrochloric acid opens the cyclopropane ring to yield 4-chloro-4'-nitrobutyrophenone, a critical intermediate for single-step
Histamine H3-Receptor Antagonists
The cyclopropyl methanone pharmacophore is central to the design of potent histamine H3-receptor antagonists, such as 4[4]. Ciproxifan acts as a competitive antagonist at the H3 autoreceptor, controlling histamine release from synaptosomes with extreme potency (
Fig 2. Pharmacological pathway of cyclopropyl ketone-derived H3 antagonists.
References
-
Synthesis of 18F-Haloperidol and Spiperone - Bulletin of the Chemical Society of Japan / OUP. Available at: [Link]
-
Methanone, (4-aMinophenyl)cyclopropyl- (CAS 57189-90-9) - ChemBK. Available at:[Link]
Sources
Cyclopropyl(4-aminophenyl)methanone: Chemical Identity, Synthesis, and Applications in Radiopharmaceutical Development
Executive Summary
Cyclopropyl(4-aminophenyl)methanone is a highly specialized bifunctional building block utilized extensively in medicinal chemistry and radiopharmaceutical synthesis. Characterized by a rigid cyclopropyl ring conjugated to an aniline derivative via a carbonyl bridge, this compound serves as a critical intermediate in the single-step synthesis of butyrophenone neuroleptics, particularly for Positron Emission Tomography (PET) imaging agents. This whitepaper details its nomenclature, physicochemical properties, mechanistic synthesis, and downstream applications in drug development.
Chemical Nomenclature and Identity
Accurate identification of this compound is essential due to its various structural representations in chemical literature and commercial catalogs.
-
IUPAC Name: (4-aminophenyl)(cyclopropyl)methanone
-
Common Synonyms:
-
4-aminophenyl cyclopropyl ketone
-
Cyclopropyl 4-aminophenyl ketone
-
Cyclopropyl-(4-aminophenyl)-methanone
-
p-aminophenyl cyclopropyl ketone
-
Table 1: Physicochemical and Registry Data
To ensure precise sourcing and analytical validation, the core quantitative data and registry identifiers are summarized below[1, 2, 3]:
| Property / Identifier | Value |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| CAS Registry Number (Free Base) | 57189-90-9 |
| CAS Registry Number (HCl Salt) | 303021-35-4 |
| Topological Polar Surface Area (TPSA) | 43.09 Ų |
| LogP | 1.86 |
| Physical State (Room Temp) | Pale-yellow crystals |
| Melting Point | ~123 °C |
Strategic Importance in Drug Development
In the realm of neuropharmacology, butyrophenone derivatives (such as haloperidol and spiperone) are potent dopamine receptor antagonists [4]. For pharmacokinetic mapping via PET imaging, these molecules are often labeled with Fluorine-18 (¹⁸F).
The Causality of the Intermediate: Direct fluorination of complex neuroleptics is synthetically prohibitive. Cyclopropyl(4-aminophenyl)methanone acts as a "masked" precursor [1].
-
The Amino Group: Provides a synthetic handle that can be diazotized and converted into a nitro group. The resulting nitroarene is an excellent electrophile for nucleophilic aromatic substitution (S_NAr) by [¹⁸F]fluoride.
-
The Cyclopropyl Ring: Serves as a conformationally locked, masked propyl chain. Upon treatment with concentrated hydrochloric acid, the strained ring undergoes regioselective cleavage to yield a 4-chlorobutyrophenone scaffold, which is subsequently coupled with piperidine derivatives to form the final neuroleptic drug.
Synthesis Methodology: Protocols and Mechanisms
The synthesis of cyclopropyl(4-aminophenyl)methanone relies on a tandem deprotection-cyclization reaction. This protocol is designed as a self-validating system: the successful formation of the cyclopropyl ring is visually and analytically distinct from the linear precursor [1].
Phase 1: Friedel-Crafts Acylation
-
Objective: Attach the butyryl chain to the protected aniline.
-
Mechanism: N-acetylaniline is reacted with 4-chlorobutyryl chloride in the presence of aluminum chloride (AlCl₃).
-
Expert Insight: The use of non-ground aluminum chloride is critical here. Finely ground AlCl₃ leads to an uncontrollable exothermic reaction that promotes polymerization and degradation of the alkyl chloride chain. Non-ground AlCl₃ ensures a controlled, heterogeneous catalytic rate, yielding 4'-acetylamino-4-chlorobutyrophenone .
Phase 2: Deacylation and Base-Catalyzed Cyclization
-
Objective: Remove the acetyl protecting group and close the cyclopropyl ring.
-
Mechanism: Upon the addition of sodium hydroxide, two reactions occur simultaneously. First, the amide is hydrolyzed to the free amine. Second, the base deprotonates the α-carbon adjacent to the ketone, forming a reactive enolate. This enolate undergoes an intramolecular S_N2 attack on the γ-carbon, displacing the chloride ion and forming the strained three-membered ring.
Step-by-Step Experimental Protocol
-
Dissolution: Dissolve 24 g (105 mmol) of 4'-acetylamino-4-chlorobutyrophenone in 500 mL of absolute ethanol.
-
Base Addition: Slowly add 230 mL of 4 M NaOH (aqueous) to the stirring solution.
-
Thermal Activation: Heat the mixture under reflux for exactly 2 hours to drive the intramolecular cyclization to completion.
-
Solvent Removal: Evaporate the ethanol under reduced pressure. Causality: Removing the organic solvent forces the organic product out of the aqueous phase, preventing reverse hydrolysis.
-
Extraction & Washing: Extract the aqueous residue with chloroform (3 x 100 mL). Wash the combined organic extracts with saturated brine to remove residual NaOH.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield cyclopropyl(4-aminophenyl)methanone as pale-yellow crystals (Approx. 90% yield, TLC Rf = 0.3 in 1:1 AcOEt:hexane).
Mechanistic Pathway Visualization
The following diagram illustrates the logical progression from starting materials to the final ¹⁸F-radiotracer precursors, highlighting the central role of cyclopropyl(4-aminophenyl)methanone.
Synthetic pathway of cyclopropyl(4-aminophenyl)methanone and radiotracer precursors.
Analytical Validation and Downstream Processing
When utilizing cyclopropyl(4-aminophenyl)methanone downstream to synthesize fluorinated neuroleptics, separating the unreacted nitro-precursor from the ¹⁸F-labeled product is notoriously difficult due to "tailing" phenomena in High-Performance Liquid Chromatography (HPLC).
Advanced HPLC Protocol for Product Isolation: Standard neutral solvents fail to separate these compounds effectively. A self-validating analytical method requires the use of an alkaline eluent (pH > 11) on an ODP (octadecyl polymer) column [1].
-
Causality: At pH > 11, the unreacted nitro group exists partially in its aci-form (nitronic acid), increasing its interaction with the hydroxy groups of the resin and intentionally retaining it on the column. Simultaneously, the piperidine moiety of the neuroleptic (pKₐ ≈ 11.2) is forced into its free-base form. This dual-action pH control ensures the minute quantities of the ¹⁸F-labeled compound elute ahead of the bulk nitro precursor, yielding a radiochemically pure product suitable for in vivo imaging.
References
- Synthesis of 18F-Haloperidol and Spiperone OUP / Bulletin of the Chemical Society of Japan
- 57189-90-9 | (4-Aminophenyl)(cyclopropyl)methanone ChemScene
- (4-Aminophenyl)(cyclopropyl)methanone hydrochloride Sigma-Aldrich
- Haloperidol 52-86-8 wiki Guidechem
Technical Guide: Solubility Profile and Solvent Selection for (4-Amino-phenyl)-cyclopropyl-methanone
[1]
Executive Summary
Compound: (4-Amino-phenyl)-cyclopropyl-methanone CAS: 6293-20-5 Synonyms: 4-Aminophenyl cyclopropyl ketone; Cyclopropyl(4-aminophenyl)methanone[1][2][3][4]
This technical guide provides a comprehensive analysis of the solubility characteristics of (4-Amino-phenyl)-cyclopropyl-methanone, a critical intermediate in the synthesis of pharmaceutical agents (e.g., inhibitors, Schiff bases).[1] Unlike its liquid halogenated analogs, this compound is a crystalline solid (MP: ~123 °C) requiring specific solvent systems for reaction, extraction, and purification.[1] This document synthesizes empirical data with structural property relationships to guide process chemists and researchers in optimizing solvent selection.[1]
Part 1: Physicochemical Characterization[1]
Understanding the fundamental physical properties is a prerequisite for predicting solubility behavior.[1] The presence of a primary amine (H-bond donor/acceptor) and a cyclopropyl ketone (lipophilic/polar) creates a "push-pull" electronic system that dictates its solvent affinity.[1]
| Property | Value / Description | Source/Rationale |
| Physical State | Pale-yellow Crystalline Solid | Empirical [1] |
| Melting Point | 123 °C | Empirical [1] |
| Molecular Weight | 161.20 g/mol | Calculated |
| LogP (Predicted) | ~1.86 | Lipophilic, but moderated by amine |
| pKa (Predicted) | ~2.5 - 4.0 (Aniline nitrogen) | Weak base; protonatable by strong acids |
| H-Bond Donors | 1 (–NH₂) | Facilitates solubility in protic solvents |
| H-Bond Acceptors | 2 (–NH₂, C=O) | Interaction with polar solvents |
Part 2: Solubility Profile & Solvent Selection[1]
The solubility of (4-Amino-phenyl)-cyclopropyl-methanone follows the "like dissolves like" principle, but with specific nuances due to its crystalline lattice energy.[1]
High Solubility Solvents (Dissolution & Reaction)
These solvents are recommended for preparing stock solutions or running homogeneous reactions (e.g., nucleophilic attacks, condensations).
-
DMSO (Dimethyl Sulfoxide): Excellent.[1] Breaks down crystal lattice effectively. Ideal for biological assays or high-concentration stock solutions (>50 mg/mL).[1]
-
DMF (Dimethylformamide): Excellent.[1] Similar utility to DMSO but easier to remove via aqueous workup.[1]
-
THF (Tetrahydrofuran): Good.[1] Solubilizes the compound for reactions involving hydrides or organometallics.[1]
Process & Extraction Solvents (Workup)
These solvents are critical for isolating the compound from aqueous reaction mixtures.[1]
-
Chloroform / Dichloromethane (DCM): High solubility.[1] The standard choice for extracting the free base from aqueous alkaline solutions [1].[1]
-
Ethyl Acetate (EtOAc): Moderate to Good.[1] Often used as the mobile phase in chromatography (mixed with hexanes) or for extraction.[1]
-
Ethanol / Methanol: Good (especially hot).[1] Useful for recrystallization.[1] The compound is synthesized in refluxing ethanol [1].[1]
Anti-Solvents (Precipitation & Purification)
Used to crash the compound out of solution or as non-polar components in chromatography.[1]
-
Water: Insoluble (Free Base).[1] The compound precipitates when aqueous base is added to an acidic solution.[1]
-
Hexanes / Heptane: Low solubility.[1] Used to decrease polarity in column chromatography (e.g., EtOAc:Hexane 1:1) [1].
Solubility Decision Matrix
The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental step.
Figure 1: Solvent selection decision tree based on experimental stage (Reaction, Workup, or Purification).
Part 3: Experimental Protocols
Protocol 1: Gravimetric Solubility Determination (Visual Saturation)
Use this protocol to determine the precise solubility limit in a specific solvent for your batch.[1]
-
Preparation: Weigh 10 mg of (4-Amino-phenyl)-cyclopropyl-methanone into a clear 4 mL glass vial.
-
Addition: Add the target solvent (e.g., Toluene, 2-MeTHF) in 50 µL increments using a micropipette.[1]
-
Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) may be required to break crystal lattices.
-
Observation: Record the volume required to achieve a clear solution.
-
Calculation:
.
Protocol 2: Recrystallization from Ethanol/Water
Based on the synthesis workup described in literature [1].[1]
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (approx. 20 mL per gram of solid).[1]
-
Filtration: Perform a hot filtration if insoluble particulates are present.[1]
-
Nucleation: Remove from heat. Slowly add warm Water dropwise until a faint turbidity persists.
-
Crystallization: Add a few drops of Ethanol to clear the turbidity, then allow the solution to cool slowly to room temperature, then to 4°C.
-
Collection: Filter the pale-yellow crystals and wash with cold Ethanol/Water (1:1).
Part 4: Applications in Drug Development
(4-Amino-phenyl)-cyclopropyl-methanone acts as a versatile scaffold.[1] The amino group allows for derivatization into amides, ureas, or sulfonamides, while the cyclopropyl ketone moiety provides a unique steric and electronic profile often used to improve metabolic stability compared to isopropyl analogs.[1]
Common Synthetic Pathway:
-
Friedel-Crafts Acylation: N-acetylaniline + 4-chlorobutyryl chloride.[1]
-
Cyclization: Intramolecular alkylation to form the cyclopropyl ring.[1]
-
Hydrolysis: Removal of the acetyl group to yield the free amine (Target Compound).[1]
Figure 2: Synthetic workflow showing the origin of the target compound.
References
-
Okada, T. et al. (1997). Synthesis and Evaluation of 18F-Labeled Butyrophenone Neuroleptics. Bulletin of the Chemical Society of Japan, 70(3), 681-687.[1][5]
-
PubChem. (2025).[6] 4-Chlorophenyl cyclopropyl ketone (Analog Data). National Library of Medicine.[1]
-
BenchChem. (2025).[7][8] Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry.
Sources
- 1. CAS 6640-25-1: (4-Chlorophenyl)cyclopropylmethanone [cymitquimica.com]
- 2. Glycine,N-(aminocarbonyl) | CAS#:462-60-2 | Chemsrc [chemsrc.com]
- 3. CN102643179A - Preparation method of cyclopropyl methyl ketone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. 4-Chlorophenyl cyclopropyl ketone | C10H9ClO | CID 81148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
pKa values of the aniline group in cyclopropyl aryl ketones
Basicity Modulation in Medicinal Chemistry: pKa Dynamics of the Aniline Group in Cyclopropyl Aryl Ketones
As drug development increasingly relies on fine-tuning physicochemical properties to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, understanding the precise electronic influence of functional groups becomes paramount. For molecules containing an aniline moiety, the pKa of the conjugate acid dictates its ionization state at physiological pH, directly impacting membrane permeability, solubility, and off-target liabilities (such as hERG inhibition).
This technical guide explores the specific electronic interplay within cyclopropyl aryl ketones and how the unique stereoelectronic properties of the cyclopropyl ring modulate the basicity of a para- or meta-substituted aniline group.
Mechanistic Causality: The Electronic Tug-of-War
To understand the pKa of an aniline group in a cyclopropyl aryl ketone, we must deconstruct the competing electronic effects at play. The baseline pKa of the conjugate acid of unsubstituted aniline is approximately 4.60. When an electron-withdrawing group (EWG), such as a carbonyl, is attached to the aryl ring (e.g., in 4-aminoacetophenone), it drastically reduces the basicity of the aniline nitrogen by pulling its lone pair electron density into the aromatic
However, replacing the methyl group of an acetyl moiety with a cyclopropyl group fundamentally alters the carbonyl's electron-withdrawing capacity.
The cyclopropyl ring is highly strained, and its C–C bonds possess significant p-character, known as Walsh orbitals . These orbitals are capable of overlapping with the adjacent
Because the carbonyl group is partially "satisfied" by the electron density donated from the cyclopropyl ring, its demand for electron density from the aryl ring is attenuated. Consequently, the carbonyl group becomes a weaker electron-withdrawing group compared to a standard alkyl ketone. This leaves more electron density localized on the aniline nitrogen, thereby elevating its pKa relative to the methyl ketone analog.
Figure 1: Electronic cross-conjugation pathway elevating the pKa of cyclopropyl aryl ketones.
Quantitative Basicity: Comparative pKa Analysis
The attenuation of the carbonyl's electron-withdrawing effect by the cyclopropyl group can be quantified using Hammett substituent constants (
Table 1: Comparative pKa Values of Substituted Anilines
| Compound | Substituent (para to -NH₂) | pKa (Conjugate Acid) | Electronic Effect on Aryl Ring |
| Aniline | -H | 4.60 | Baseline Reference |
| 4-Aminophenyl cyclopropyl ketone | -CO-cPr | ~3.15* | Attenuated EWG (Cross-conjugation) |
| 4-Aminoacetophenone | -CO-CH₃ | 2.76 | Strong EWG (-I, -M) |
| 4-Aminobenzamide | -CO-NH₂ | 2.28 | Strong EWG |
| 4-Nitroaniline | -NO₂ | 1.00 | Extreme EWG (-I, -M) |
*Calculated/Extrapolated value based on Hammett
Experimental Methodology: Self-Validating Spectrophotometric Titration
Determining the exact pKa of anilines bearing electron-withdrawing groups presents a distinct analytical challenge. Because the expected pKa of 4-aminophenyl cyclopropyl ketone is near 3.15, standard potentiometric titrations using glass electrodes are highly susceptible to liquid junction potential errors (acid error) at pH < 2.5.
As a Senior Application Scientist, I mandate the use of UV-Vis Spectrophotometric Titration for these scaffolds. This method is not only more accurate in highly acidic environments but also serves as a self-validating system. The presence of a sharp isosbestic point guarantees that the transition is strictly a two-state acid-base equilibrium, ruling out acid-catalyzed cyclopropyl ring-opening—a known degradation pathway for activated cyclopropyl ketones in strong acids [3].
Figure 2: Self-validating spectrophotometric workflow for low-pKa aniline determination.
Step-by-Step Protocol
-
Matrix Preparation : Prepare a 50 µM stock solution of the cyclopropyl aryl ketone in a standardized aqueous buffer system (e.g., Britton-Robinson buffer) supplemented with 0.15 M KCl. Causality: Maintaining a constant ionic strength ensures that the activity coefficients of the analyte remain stable throughout the titration, preventing non-linear deviations in the Henderson-Hasselbalch fit.
-
Spectral Baselining : Record the full UV-Vis spectrum (220–400 nm) at pH 7.0 (yielding the spectrum of the fully deprotonated, neutral aniline) and at pH 1.0 (yielding the fully protonated anilinium ion). Identify the analytical wavelengths (
) where the difference in molar absorptivity ( ) between the two species is maximized. -
Automated Titration : Titrate the solution from pH 1.0 to 6.0 in precise 0.2 pH increments using standardized HCl and KOH. Record the absorption spectrum after a 30-second equilibration at each step.
-
System Validation (Critical Step) : Overlay all collected spectra and verify the presence of a strict isosbestic point (a specific wavelength where total absorbance remains constant at all pH levels). Causality: If the isosbestic point drifts or blurs, it indicates a secondary chemical reaction—such as the solvolysis or ring-opening of the cyclopropyl moiety [3]. A sharp isosbestic point self-validates the structural integrity of the analyte during the assay.
-
Data Extraction : Plot the absorbance at the chosen
against the measured pH. Fit the resulting sigmoidal curve to the non-linear Henderson-Hasselbalch equation to extract the thermodynamic pKa.
Implications for Drug Development
The strategic substitution of an alkyl ketone with a cyclopropyl ketone is a powerful tool in rational drug design. By slightly elevating the pKa of the aniline group (from ~2.76 to ~3.15), medicinal chemists can fine-tune the molecule's degree of ionization in the acidic environment of the stomach (pH 1-2) versus the physiological pH of the blood (pH 7.4).
Furthermore, tuning the electron density on the aniline nitrogen directly impacts its oxidation potential. Anilines are notorious for undergoing single-electron oxidation to form reactive nitrogen radical cations, which can lead to idiosyncratic toxicities or rapid clearance [4]. The cross-conjugation provided by the cyclopropyl ring subtly stabilizes the aniline lone pair, offering a vector to optimize metabolic stability while retaining the necessary hydrogen-bond donating capability of the -NH₂ group for target engagement.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7468, 4-Aminoacetophenone." PubChem, [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12253927, 4-Cyclopropylaniline." PubChem, [Link]
-
Augustin, A. U., et al. "Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol." Chemical Science, Royal Society of Chemistry, 2018. [Link]
-
McCabe, S. R., et al. "Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers." Environmental Science & Technology, American Chemical Society, 2019. [Link]
(4-Amino-phenyl)-cyclopropyl-methanone hydrochloride vs free base
Optimization of Salt vs. Free Base Forms in Pharmaceutical Synthesis
Executive Summary
(4-Amino-phenyl)-cyclopropyl-methanone (CAS: 6293-20-5 for free base) is a critical pharmacophore and the primary intermediate in the synthesis of Praziquantel , the World Health Organization's essential medicine for schistosomiasis.
In process chemistry, the choice between the Hydrochloride Salt (HCl) and the Free Base is not merely a matter of inventory; it dictates reaction kinetics, storage stability, and purification yields. This guide analyzes the physicochemical divergence between these forms and provides validated protocols for their interconversion and application.[1]
Molecular Architecture & Physicochemical Divergence[1]
The molecule consists of an aniline core para-substituted with a cyclopropylcarbonyl group.[1] The cyclopropyl moiety introduces significant ring strain (~27.5 kcal/mol) and unique steric properties, while the carbonyl group acts as an electron-withdrawing group (EWG).
Impact of the Carbonyl Group: The EWG at the para position reduces the electron density on the amine nitrogen. Consequently, the pKa of the anilinium ion is lower (estimated ~2.5–3.0) compared to unsubstituted aniline (~4.6).[1] This makes the free base a weaker nucleophile than standard anilines, yet still susceptible to oxidation.
Comparative Profile: HCl Salt vs. Free Base[2]
| Feature | Free Base | Hydrochloride Salt (HCl) |
| CAS Number | 6293-20-5 | 303021-35-4 |
| State (RT) | Yellow to Brown Crystalline Solid | White to Off-White Powder |
| Solubility (Organic) | High (DCM, EtOAc, Toluene) | Low (Insoluble in non-polar solvents) |
| Solubility (Aqueous) | Very Low (< 0.1 mg/mL) | High (Water, Methanol) |
| Stability | Prone to oxidation (darkens over time) | High (Protonation protects N-lone pair) |
| Melting Point | ~48–50 °C (Low) | ~190–200 °C (High/Decomposes) |
| Process Role | Reactant: Required for nucleophilic acylation.[1][3][4] | Storage: Preferred for shelf-life and transport.[1] |
Operational Protocols: Interconversion Workflows
The operational success of Praziquantel synthesis often hinges on the "Salt Break"—converting the stable storage form (HCl) into the reactive form (Free Base) without degrading the cyclopropyl ring.
Protocol A: The "Salt Break" (HCl
Free Base)
Use Case: Preparing the reagent for acylation reactions where non-acidic conditions are required.
-
Dissolution: Suspend 100g of (4-Amino-phenyl)-cyclopropyl-methanone HCl in 500 mL of deionized water. Stir until fully dissolved (solution may be slightly acidic, pH ~2-3).
-
Neutralization (Critical Step):
-
Extraction: Add 500 mL of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1]
-
Phase Separation: Agitate vigorously for 10 minutes. Allow layers to separate.[1] The organic layer will turn yellow/orange.[1]
-
Drying & Isolation: Wash organic layer with brine.[1] Dry over anhydrous
.[1] Filter and concentrate under reduced pressure to yield the Free Base oil/solid.[1]
Protocol B: Salt Formation (Free Base
HCl)
Use Case: Purifying crude reaction mixtures or preparing for long-term storage.
-
Solvation: Dissolve the crude Free Base in a minimal amount of Ethyl Acetate or Ethanol.[1]
-
Acidification:
-
Add 1.1 equivalents of 4M HCl in Dioxane dropwise at
. -
Alternative: Bubble anhydrous HCl gas through the solution (Industrial scale).
-
-
Precipitation: The HCl salt will precipitate immediately as a white solid.[1]
-
Filtration: Filter the solid under inert atmosphere (Nitrogen) to prevent moisture absorption (Hygroscopic risk).[1]
Visualization: The Salt-Base Decision Logic
Figure 1: Decision matrix for selecting and processing the salt vs. free base form based on downstream requirements.
Application: The Praziquantel Synthesis Pathway[5][6][7][8]
The primary industrial utility of (4-Amino-phenyl)-cyclopropyl-methanone is as the "Left-Hand Side" (LHS) fragment of Praziquantel.[1]
The Chemical Challenge
The amine nitrogen must attack a chloroacetyl chloride electrophile.[1]
-
If using Free Base: The reaction proceeds directly in DCM/Toluene.[1]
-
If using HCl Salt: You must add an auxiliary base (e.g., Triethylamine or Pyridine) to "free" the amine in situ.[1] Failure to do so results in stalled kinetics because the protonated ammonium species is non-nucleophilic.[1]
Synthesis Workflow (Bayer/Shin-Poong Route)
-
Acylation: The aniline (Free Base) reacts with chloroacetyl chloride to form 2-chloro-N-(4-cyclopropylcarbonylphenyl)acetamide .[1]
-
Substitution: Reaction with ethanolamine or aminoacetaldehyde dimethyl acetal.[1]
-
Cyclization: A Pictet-Spengler type cyclization closes the isoquinoline ring system.[1]
Visualization: Pathway to Praziquantel[5][6]
Figure 2: The critical role of the free base intermediate in the synthesis of Praziquantel.
Stability & Handling (E-E-A-T)
Oxidation Management
Anilines are notorious for "browning" due to the formation of quinone-imine impurities upon air exposure.[1]
-
Recommendation: Store the HCl salt for any duration longer than 48 hours.
-
Mechanism: Protonation of the nitrogen lone pair (
) prevents the initial radical abstraction step required for oxidative degradation.[1]
Hygroscopicity
The HCl salt is hygroscopic.[1][7]
-
Risk: Absorbed water alters the molecular weight calculation, leading to incorrect stoichiometry in tight-spec GMP reactions.[1]
-
Control: Store in double-lined polyethylene bags with desiccant, or dry in a vacuum oven at
before use.[1]
Cyclopropyl Ring Sensitivity
While cyclopropyl ketones are conjugated and relatively stable, the ring can open under strong acidic conditions combined with high heat .[1]
-
Safety Margin: The standard HCl salt formation (room temperature, dilute/stoichiometric acid) is safe. Avoid boiling the molecule in concentrated sulfuric acid.[1]
References
-
Sigma-Aldrich. (4-Aminophenyl)(cyclopropyl)methanone hydrochloride Product Sheet. CAS: 303021-35-4.[1]
-
PubChem. (4-Aminophenyl)(cyclopropyl)methanone Compound Summary. National Library of Medicine.[1]
-
Cao, H., et al. (2010). Efficient Multicomponent Reaction Synthesis of the Schistosomiasis Drug Praziquantel.[1][6] Chemistry – A European Journal.[1][6]
-
Rosini, G., et al. Process for the preparation of Praziquantel.[1] US Patent & European Patent Office data regarding industrial synthesis routes.[1]
Sources
- 1. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (4-Bromophenyl)[4-({(2E)-4-[cyclopropyl(methyl)amino]but-2-enyl}oxy)phenyl]methanone | C21H22BrNO2 | CID 445987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. MCR Synthesis of Praziquantel Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. API Case Study: Praziquantel – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Whitepaper: Safety & Handling Architecture for (4-Aminophenyl)(cyclopropyl)methanone
[1]
Part 1: Executive Summary & Chemical Identity[1]
The Strategic Role of Cyclopropyl Ketones
(4-Aminophenyl)(cyclopropyl)methanone is a high-value intermediate in medicinal chemistry, specifically utilized for its ability to introduce conformational rigidity into drug candidates.[1] The cyclopropyl moiety acts as a bioisostere for isopropyl or phenyl groups but with distinct electronic properties (high strain energy ~27.5 kcal/mol) and metabolic stability profiles.
This compound serves as a "bifunctional" scaffold:
-
The Aniline Handle (Nucleophile): Ready for amide coupling, reductive amination, or sulfonylation.
-
The Cyclopropyl Ketone (Electrophile/Structural): A stable motif that resists typical nucleophilic attacks better than simple aliphatic ketones, yet can undergo specific ring-opening transformations under Lewis acid catalysis.
Chemical Characterization Table
| Property | Specification |
| Chemical Name | (4-Aminophenyl)(cyclopropyl)methanone |
| Common Synonyms | Cyclopropyl 4-aminophenyl ketone; p-Aminophenyl cyclopropyl ketone |
| CAS Number | 303021-35-4 (HCl Salt); Note: Free base CAS is less common in catalogs.[1] |
| Molecular Formula | C₁₀H₁₁NO (Free Base) / C₁₀H₁₂ClNO (HCl Salt) |
| Molecular Weight | 161.20 g/mol (Free Base) / 197.66 g/mol (HCl Salt) |
| Physical State | Solid (Crystalline powder) |
| Color | Beige to pale yellow (oxidizes to brown upon air exposure) |
| Solubility | Soluble in DMSO, Methanol, DMF; Low solubility in water (Free base) |
| Melting Point | >180°C (HCl Salt); Free base typically lower (approx. 100-110°C, verify experimentally) |
Critical Identity Warning: Do not confuse with the meta-isomer ((3-Aminophenyl)(cyclopropyl)methanone, CAS 162174-75-6).[1] The position of the amine group (para vs. meta) drastically alters the electronic conjugation and reactivity profile.
Part 2: Hazard Profiling & Risk Assessment (GHS)[1]
GHS Classification Logic
The hazard profile is derived from the compound's functional groups. Aromatic amines are notorious for biological interaction (sensitization), while the ketone adds minor reactivity concerns.
-
Signal Word: WARNING
-
Pictograms: GHS07 (Exclamation Mark)
| Hazard Statement | Code | Mechanistic Causality |
| Acute Toxicity (Oral) | H302 | Aromatic amines can interfere with hemoglobin function (methemoglobinemia risk) and are generally harmful if ingested.[1] |
| Skin Irritation | H315 | Basic amine functionality reacts with skin lipids/proteins, causing localized inflammation. |
| Eye Irritation | H319 | Direct contact with mucous membranes causes severe irritation due to pH and abrasive solid nature. |
| STOT - Single Exp. | H335 | Inhalation of fine dust irritates the upper respiratory tract.[1] |
Part 3: Operational Safety Protocol (The Self-Validating System)
To ensure data integrity and researcher safety, we employ a Self-Validating System where every safety action has a verification step.[1]
Personal Protective Equipment (PPE) Matrix
-
Hand Protection:
-
Respiratory Protection:
-
Handling powder: N95/P2 respirator or effective fume hood (Face velocity > 0.5 m/s).
-
Validation: Airflow monitor on fume hood must be green/active before opening the vial.
-
Handling & Synthesis Workflow
The amine group is sensitive to oxidation. Handling must minimize air exposure to maintain purity.
Step-by-Step Protocol:
-
Equilibration: Allow the refrigerated container to reach room temperature before opening to prevent water condensation (which accelerates degradation).
-
Weighing: Use an anti-static gun if the powder is flighty. Weigh inside a fume hood.
-
Solubilization: Dissolve immediately in the reaction solvent (e.g., anhydrous DMF).
-
Inerting: Flush the headspace of the storage container with Argon or Nitrogen before resealing.
Emergency Response Logic (Spill/Exposure)
Figure 1: Decision logic for emergency response events involving aromatic amines.[1]
Part 4: Storage & Stability Engineering[1]
Stability Profile:
-
Oxidation Sensitivity: High. The aniline nitrogen lone pair is susceptible to atmospheric oxidation, leading to colored impurities (azo compounds/quinones).
-
Hygroscopicity: Moderate (especially as HCl salt).
Storage Protocol:
-
Temperature: Store at 2-8°C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon preferred over Nitrogen for heaviness).
-
Container: Amber glass vials to prevent photodegradation.
-
Shelf-Life: Re-test purity (LC-MS) every 12 months.
Part 5: Synthesis Context & Reactivity[1]
Understanding the reactivity helps predict hazards (e.g., exotherms).
Figure 2: Reactivity map highlighting the primary synthetic utility (Green) and potential side-reaction risks (Red).[1]
References
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet for (4-Aminophenyl)(cyclopropyl)methanone hydrochloride. Retrieved from [1]
-
PubChem. (2023). Compound Summary for Cyclopropyl ketones and related anilines. National Library of Medicine. Retrieved from [1]
-
BenchChem. (2025). A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry. Retrieved from [1]
-
Fluorochem. (2023).[2] Product entry for (3-Amino-phenyl)-cyclopropyl-methanone (Isomer distinction). Retrieved from [1]
Strategic Sourcing & Quality Assurance: 4-Aminophenyl Cyclopropyl Ketone
Topic: Commercial Suppliers and Technical Qualification of High Purity 4-Aminophenyl Cyclopropyl Ketone Content Type: Technical Whitepaper / Strategic Sourcing Guide Audience: Medicinal Chemists, CMC Leads, and Procurement Specialists in Pharmaceutical Development.
Executive Summary
4-Aminophenyl cyclopropyl ketone (CAS: 6291-33-4) is a critical pharmacophore scaffold, serving as a primary intermediate for cyclopropyl-containing active pharmaceutical ingredients (APIs), including platelet inhibitors (e.g., Prasugrel analogs) and novel kinase inhibitors. Its dual functionality—an oxidizable aniline amine and a strained cyclopropyl ketone—presents unique stability and purity challenges.
This guide moves beyond a simple vendor list to provide a technical qualification framework . It empowers research and CMC teams to distinguish "catalog grade" reagents from "pharmaceutical intermediate grade" material, ensuring supply chain security and experimental reproducibility.
Chemical Identity & Critical Properties
| Property | Specification | Technical Note |
| CAS Number | 6291-33-4 | Verify against CAS; often confused with 4-chloro analog. |
| IUPAC Name | (4-Aminophenyl)(cyclopropyl)methanone | Also known as p-Aminophenyl cyclopropyl ketone. |
| Molecular Formula | C₁₀H₁₁NO | MW: 161.20 g/mol |
| Appearance | Yellow to tan crystalline powder | Darkening indicates oxidation (formation of azo/azoxy dimers). |
| Solubility | DMSO, Methanol, Dilute Acid (HCl) | Poor water solubility at neutral pH; soluble as HCl salt. |
| Melting Point | 120°C - 124°C | Sharp melting point is a key indicator of isomeric purity. |
Synthesis-Driven Impurity Profiling
Understanding the manufacturing route is the only way to predict critical impurities. Suppliers typically utilize one of two primary routes. You must ask your supplier which route they use to define your testing specifications.
Route A: The Nitration-Reduction Pathway (Traditional)
-
Process: Friedel-Crafts acylation of benzene → Nitration → Reduction (Fe/HCl or H₂/Pd).
-
Risk Profile: High. Nitration is non-selective.
-
Critical Impurities:
-
Regioisomers: 2-amino and 3-amino isomers (difficult to separate).
-
Precursors: Unreduced 4-nitrophenyl cyclopropyl ketone (genotoxic alert).
-
Dimers: Azo-dimers from incomplete reduction.
-
Route B: The Grignard / Protection Pathway (High Purity)
-
Process: Reaction of 4-bromoaniline (protected) with cyclopropanecarbonitrile OR 4-chlorophenyl cyclopropyl ketone amination.
-
Risk Profile: Low to Moderate.[1]
-
Critical Impurities:
-
Des-amino: Cyclopropyl phenyl ketone.[2]
-
Ring-opened: 4-aminophenyl propyl ketone (if acid workup is too harsh).
-
Metals: Residual Magnesium or Palladium.
-
Visualization: Synthesis & Impurity Origins
Figure 1: Comparative synthesis pathways highlighting the origin of critical impurities. Route B is preferred for pharmaceutical applications.
Analytical Qualification Protocol
Do not rely solely on the supplier's Certificate of Analysis (CoA). The aniline moiety is prone to oxidation during storage.
Recommended HPLC Method (Gradient)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (buffers aniline).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 20 minutes.
-
Detection: UV at 285 nm (max) and 210 nm (impurities).
-
Flow Rate: 1.0 mL/min.
-
Pass Criteria:
Supply Chain Landscape & Selection Strategy
The market is divided into "Catalog Aggregators" (expensive, convenient) and "Process Manufacturers" (bulk, requires audit).
Tier 1: Research & Catalog Suppliers (mg to 100g)
Best for: Medicinal chemistry discovery, reference standards.
-
Sigma-Aldrich (Merck): High reliability, provides comprehensive SDS.
-
TCI Chemicals: Often stocks the hydrochloride salt, which is more stable.
-
Apollo Scientific: Strong presence in the UK/EU; good for fluorinated/cyclopropyl building blocks.
-
Thermo Fisher (Avantor/Alfa Aesar): Broad distribution network.
Tier 2: Bulk & Process Intermediates (1kg to MT)
Best for: Pilot plant, tox batches, clinical supplies.
-
Specialized CROs: Companies like Synthonix (US-based) or Combi-Blocks often bridge the gap between catalog and bulk.
-
Qualification: For kg-scale, you must request a "Use Test" sample (10g) before committing.
Supplier Qualification Workflow
Figure 2: Decision logic for qualifying a new vendor. Note the critical checkpoint regarding the synthesis route.
Handling & Stability Protocols
-
Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to air oxidation (turning purple/brown).
-
Salt Form: If possible, purchase or convert to the Hydrochloride (HCl) salt . It is significantly more stable, non-hygroscopic, and resistant to oxidation.
-
Safety: 4-Aminophenyl cyclopropyl ketone is a skin irritant and potentially toxic if inhaled. Handle in a fume hood.
References
-
Synthesis & Reactivity: Organic Syntheses, Coll.[6][7] Vol. 1, p. 156 (General method for cyclopropyl ketones via Grignard).
-
Impurity Profiling: Sastry, T., et al. "Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation." Asian Journal of Chemistry, 2013. (Details on cyclopropyl ketone impurities).
-
Analytical Methods: "HPLC Method for Analysis of 4-Aminophenol Derivatives." SIELC Technologies Application Note. (Proxy method for amino-ketones).
-
Safety Data: PubChem Compound Summary for Cyclopropyl 4-aminophenyl ketone.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 6640-25-1: (4-Chlorophenyl)cyclopropylmethanone [cymitquimica.com]
- 5. asianpubs.org [asianpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (4-Amino-phenyl)-cyclopropyl-methanone
Introduction: The Strategic Value of the (4-Cyclopropanecarbonyl)phenyl Moiety in Kinase Inhibition
In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. The strategic incorporation of specific structural motifs can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. Among these, the cyclopropyl group has garnered significant attention for its unique conformational and electronic characteristics. When integrated into an aminophenyl scaffold, as in (4-Amino-phenyl)-cyclopropyl-methanone, it provides a versatile building block for the synthesis of a diverse array of kinase inhibitors.
The cyclopropyl ring, a small, strained carbocycle, offers several advantages in drug design. Its rigid nature can help to lock a molecule into a bioactive conformation, potentially increasing binding affinity to the target kinase. Furthermore, the cyclopropyl group can enhance metabolic stability and improve pharmacokinetic profiles. The 4-aminophenyl group serves as a key handle for introducing the core heterocyclic systems that are crucial for interacting with the hinge region of the kinase active site. This combination makes (4-Amino-phenyl)-cyclopropyl-methanone a valuable starting material for generating libraries of potential kinase inhibitors.
This technical guide provides a detailed protocol for the synthesis of a p38α MAP kinase inhibitor, N-(4-(cyclopropanecarbonyl)phenyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7-amine, using (4-Amino-phenyl)-cyclopropyl-methanone as a key starting material. The principles and procedures outlined herein can be adapted for the synthesis of a broader range of kinase inhibitors targeting various signaling pathways.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution
The primary synthetic route for incorporating the (4-cyclopropanecarbonyl)phenyl moiety into a kinase inhibitor scaffold involves a nucleophilic aromatic substitution (SNAr) reaction. In this approach, the amino group of (4-Amino-phenyl)-cyclopropyl-methanone acts as a nucleophile, displacing a leaving group (typically a halogen) on an electron-deficient heterocyclic ring system. This reaction is a robust and widely applicable method for forming the critical N-aryl bond found in many ATP-competitive kinase inhibitors.
Figure 1. General workflow for the synthesis of kinase inhibitors via SNAr.
A variety of chloro-substituted heterocyclic scaffolds can be employed in this reaction, leading to inhibitors targeting different kinase families. Common examples of these scaffolds include:
-
Quinazolines: The 4-chloroquinazoline core is a privileged scaffold in many approved kinase inhibitors.
-
Pyrimidines: Chloro-substituted pyrimidines are versatile building blocks for a wide range of kinase inhibitors.
-
Pyrrolotriazines: These fused heterocyclic systems are found in a number of potent kinase inhibitors.
-
Thienopyrimidines: This class of heterocycles has been successfully utilized in the development of various kinase inhibitors.
The choice of the heterocyclic partner is dictated by the specific kinase being targeted and the desired structure-activity relationship (SAR).
Detailed Protocol: Synthesis of a p38α MAP Kinase Inhibitor
This protocol details the synthesis of N-(4-(cyclopropanecarbonyl)phenyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7-amine, a potent inhibitor of p38α MAP kinase, as described by Dhar et al.[1].
Materials and Reagents
| Reagent | CAS Number | Supplier |
| (4-Amino-phenyl)-cyclopropyl-methanone | 76749-33-0 | Various |
| 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine | 67328-98-9 | Various |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | Sigma-Aldrich |
| n-Butanol | 71-36-3 | Fisher Scientific |
| Dichloromethane (DCM) | 75-09-2 | VWR |
| Ethyl acetate (EtOAc) | 141-78-6 | VWR |
| Hexanes | 110-54-3 | VWR |
| Anhydrous Sodium Sulfate | 7757-82-6 | Sigma-Aldrich |
| Silica Gel (for column chromatography) | 7631-86-9 | VWR |
Synthetic Procedure
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of (4-Amino-phenyl)-cyclopropyl-methanone (1.0 eq) in n-butanol, add 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine (1.1 eq) and diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 118 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Step 2: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 80% EtOAc in hexanes) to isolate the desired product, N-(4-(cyclopropanecarbonyl)phenyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7-amine.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield a solid.
Figure 2. Experimental workflow for the synthesis of the p38α MAP kinase inhibitor.
Characterization Data
The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results |
| 1H NMR | Characteristic peaks for the aromatic protons of the phenyl and triazolopyrimidine rings, the cyclopropyl protons, and the NH proton. |
| 13C NMR | Resonances corresponding to all carbon atoms in the molecule, including the carbonyl carbon of the ketone and the carbons of the heterocyclic system. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated exact mass of the product (C16H13N5O). |
| Purity (HPLC) | Purity of >95% is desirable for biological testing. |
Biological Evaluation: p38α MAP Kinase Inhibition
The synthesized compound, N-(4-(cyclopropanecarbonyl)phenyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7-amine, has been reported as a potent inhibitor of p38α MAP kinase.[1]
In Vitro Kinase Assay
A standard in vitro kinase assay can be performed to determine the IC50 value of the compound against p38α MAP kinase. This typically involves incubating the purified enzyme with a substrate (e.g., a peptide substrate) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, often using a phosphospecific antibody or a radiometric assay.
| Compound | p38α IC50 (nM) |
| N-(4-(cyclopropanecarbonyl)phenyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7-amine | 100-500 (reported range) |
Cellular Assays
To assess the cellular activity of the inhibitor, a cell-based assay measuring the inhibition of a downstream signaling event can be employed. For p38α MAP kinase, a common assay is to measure the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1.
Conclusion and Future Directions
(4-Amino-phenyl)-cyclopropyl-methanone serves as a valuable and versatile building block for the synthesis of a wide range of kinase inhibitors. The straightforward and robust nucleophilic aromatic substitution reaction allows for the efficient coupling of this aminophenyl cyclopropyl ketone moiety with various heterocyclic scaffolds. The detailed protocol provided for the synthesis of a potent p38α MAP kinase inhibitor exemplifies the utility of this approach.
Researchers and drug development professionals can leverage this strategy to generate novel kinase inhibitors by exploring different heterocyclic partners and further modifying the (4-cyclopropanecarbonyl)phenyl scaffold. Structure-activity relationship (SAR) studies can be systematically conducted to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
-
Dhar, T. G. M., et al. (2007). Synthesis and SAR of p38α MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters, 17(18), 5019-5024. [Link]
Sources
Application Note: High-Efficiency Amide Coupling Protocols for (4-Amino-phenyl)-cyclopropyl-methanone
Abstract & Strategic Overview
(4-Amino-phenyl)-cyclopropyl-methanone (CAS: 31938-07-5) represents a classic "deceptive" substrate in medicinal chemistry. While it appears to be a simple aniline, the para-cyclopropyl ketone moiety acts as a potent electron-withdrawing group (EWG). Through resonance delocalization, the carbonyl depletes electron density from the amino group, significantly lowering its nucleophilicity compared to standard anilines.
The Challenge: Standard coupling protocols (e.g., EDC/HOBt) often result in stalled reactions, low conversion, or the formation of
The Solution: This guide details three tiered protocols designed to overcome this electronic deactivation:
-
Method A (HATU): For discovery-scale synthesis (mg to g) requiring high throughput.
-
Method B (T3P®): For scale-up (g to kg) and difficult couplings, offering the cleanest impurity profile.
-
Method C (Acid Chloride): A "brute force" approach for sterically hindered carboxylic acid partners.
Decision Matrix & Workflow
The following decision tree illustrates the logic for selecting the optimal protocol based on the properties of your carboxylic acid partner and the scale of the reaction.
Figure 1: Strategic decision tree for selecting the optimal coupling modality.
Method A: The "Gold Standard" (HATU)
Best For: Discovery chemistry, parallel synthesis, and valuable acid partners.
Mechanistic Insight
HATU generates an OAt-active ester.[1] The pyridine nitrogen in the 7-azabenzotriazole ring provides an intramolecular base effect (anchimeric assistance), which stabilizes the transition state and accelerates the attack of the sluggish aniline nitrogen. This is superior to HBTU/TBTU for electron-deficient anilines.
Protocol
Reagents:
-
Carboxylic Acid (1.0 equiv)[2]
-
(4-Amino-phenyl)-cyclopropyl-methanone (1.0 – 1.1 equiv)
-
HATU (1.1 – 1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
-
Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.2 M concentration).
-
Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).
-
Critical: Stir for exactly 5–10 minutes. Do not stir longer than 30 minutes, as the active ester can degrade or racemize (if chiral).
-
-
Coupling: Add (4-Amino-phenyl)-cyclopropyl-methanone (1.0 equiv) in one portion.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours.
-
Optimization: If LCMS shows <50% conversion after 4 hours, heat to 50°C. The cyclopropyl ketone is stable at this temperature.
-
-
Workup: Dilute with EtOAc. Wash with sat.
(x2), sat. (x2), and brine. Dry over .[3]
Method B: The Scalable Solution (T3P®)
Best For: Scale-up (>10g), difficult purifications, and epimerization-prone acids.
Mechanistic Insight
Propylphosphonic anhydride (T3P) forms a mixed anhydride with the carboxylic acid. Unlike HATU, T3P generates water-soluble byproducts (phosphonic acid salts), allowing for a simple extractive workup without column chromatography. It is particularly effective for low-nucleophilicity anilines because the reaction can be driven by heat without decomposing the reagent.
Figure 2: T3P activation pathway yielding water-soluble byproducts.
Protocol
Reagents:
-
Carboxylic Acid (1.0 equiv)[2]
-
Aniline (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 – 5.0 equiv) or NMM (N-methylmorpholine)
-
Solvent: EtOAc, Me-THF, or DMF.
Step-by-Step Procedure:
-
Charge: Combine Carboxylic Acid, Aniline, and Pyridine in EtOAc (or Me-THF).
-
Note: T3P coupling is often faster in non-polar solvents like EtOAc compared to DMF.
-
-
Addition: Cool to 0°C (optional, but good practice). Add T3P solution dropwise.
-
Reaction: Allow to warm to RT.
-
Critical: Due to the aniline's low reactivity, this reaction often requires heating. If no progress at RT after 1 hour, heat to 60–70°C .
-
-
Workup:
-
Wash organic layer with water (x2).
-
Wash with 0.5 M HCl (to remove excess Pyridine and Aniline).
-
Wash with sat.
. -
The organic layer usually contains pure product.
-
Method C: The "Brute Force" (Acid Chloride)
Best For: Sterically encumbered acids (e.g., tertiary carbons) where HATU/T3P fail.
Protocol
Reagents:
-
Carboxylic Acid (1.0 equiv)[2]
-
Oxalyl Chloride (1.2 equiv)
-
Catalytic DMF (1-2 drops)
-
Base: Pyridine or
(2.0 equiv)
Step-by-Step Procedure:
-
Activation: Dissolve Carboxylic Acid in dry DCM. Add cat. DMF.[2][3][5][6][7]
-
Add Oxalyl Chloride dropwise at 0°C. Stir at RT for 1–2 hours until gas evolution ceases.
-
Concentration: Evaporate solvent/excess oxalyl chloride (use a trap!) and re-dissolve the crude acid chloride in dry DCM.
-
Coupling: Add the (4-Amino-phenyl)-cyclopropyl-methanone and Base (Pyridine) to the acid chloride solution at 0°C.
-
Completion: Stir at RT overnight.
Comparative Data Analysis
| Feature | Method A (HATU) | Method B (T3P) | Method C (Acid Chloride) |
| Reactivity | High | Moderate (High with heat) | Very High |
| Epimerization Risk | Low | Very Low | High |
| Purification | Requires Column/HPLC | Extraction often sufficient | Extraction sufficient |
| Atom Economy | Poor (High MW byproduct) | Good | Good |
| Cost | High | Moderate | Low |
| Suitability | General purpose | Scale-up & GMP | Steric bulk |
References
-
Dunetz, J. R., et al. (2011).[8] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[8]
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
-
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[6][9][10][11] Tetrahedron, 61(46), 10827-10852.
-
Petersen, T. P., et al. (2016).[12] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[2][10][12][13] Organic & Biomolecular Chemistry, 14, 430-433.[12]
Sources
- 1. HATU - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Amide synthesis by acylation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. RSC - Page load error [pubs.rsc.org]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. RSC - Page load error [pubs.rsc.org]
Application Note: Optimized Reductive Amination Architectures for 4-Aminophenyl Cyclopropyl Ketone Scaffolds
This Application Note is designed for researchers and medicinal chemists requiring robust protocols for the reductive amination of 4-aminophenyl cyclopropyl ketone .
The guide prioritizes chemoselectivity (preserving the cyclopropyl ring) and electronic activation (overcoming the deactivating effect of the p-amino group).
Part 1: Strategic Analysis & Mechanistic Insight
The Substrate Paradox
The 4-aminophenyl cyclopropyl ketone (4-APCK) scaffold presents a "Push-Pull" synthetic challenge that defeats standard reductive amination protocols (e.g., simple MeOH/NaBH₄ mixtures).
-
Electronic Deactivation (The "Push"): The para-amino group is a strong electron bond donor (+M effect). Through resonance, it pushes electron density into the carbonyl carbon, significantly reducing its electrophilicity. This makes imine formation—the rate-determining step in many reductive aminations—sluggish compared to unsubstituted phenyl ketones.
-
Structural Fragility (The "Strain"): The cyclopropyl ring possesses ~27.5 kcal/mol of ring strain. It acts as a "loaded spring."
-
Acid Sensitivity: Strong Brønsted acids or unbuffered Lewis acids can trigger ring opening or rearrangement (homo-Michael addition pathways).
-
Hydrogenolysis Risk: Standard catalytic hydrogenation (Pd/C, H₂) often cleaves the cyclopropyl ring to a propyl group.
-
The Solution Architecture
To successfully derivatize 4-APCK, we must activate the carbonyl without breaking the ring .
-
Avoid: Pd/C hydrogenation (ring cleavage risk) and aqueous acidic conditions (slow kinetics/hydrolysis).
-
Adopt: Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated catalysis. Titanium acts as a mild Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine (ketimine) intermediate, which is then reduced in situ.
Part 2: Experimental Protocols
Protocol A: The "Titanium-Boost" Method (Recommended)
Best For: Sterically hindered amines, deactivated ketones (like 4-APCK), and maximum conversion. Mechanism: Ti(OiPr)₄ coordinates to the ketone oxygen, increasing susceptibility to nucleophilic attack while sequestering the water byproduct as Titanium oxides.
Materials
-
Substrate: 4-Aminophenyl cyclopropyl ketone (1.0 equiv)
-
Amine Partner: 1.2 – 1.5 equiv (Primary or Secondary amine)
-
Lewis Acid: Titanium(IV) Isopropoxide (1.25 – 1.5 equiv)
-
Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Solvent: Anhydrous THF (Tetrahydrofuran) or Ethanol (absolute)
Step-by-Step Workflow
-
Complexation (Inert Atmosphere):
-
Flame-dry a round-bottom flask and purge with Nitrogen/Argon.[1]
-
Charge with 4-APCK (1.0 equiv) and the Amine (1.2 equiv).
-
Add Anhydrous THF [Concentration ~0.2 M].
-
Add Ti(OiPr)₄ (1.5 equiv) dropwise via syringe. Note: Solution may warm slightly.
-
-
Imine Formation:
-
Stir at Room Temperature (20-25 °C) for 6–12 hours.
-
Checkpoint: Monitor by TLC or LCMS.[2] You should see the disappearance of the ketone and formation of the imine (often less polar). If conversion is low, heat to 40-50 °C for 2 hours.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C (Ice bath).
-
Add NaBH₄ (1.5 equiv) carefully (solid addition or predissolved in minimal EtOH).
-
Allow to warm to Room Temperature and stir for 2–4 hours.
-
-
Workup (Critical for Titanium Removal):
-
Quench by adding 10% NaOH or Water (approx. 2 mL per mmol substrate). Caution: Vigorous gas evolution and formation of a white precipitate (TiO₂).
-
Dilute with EtOAc. Filter the slurry through a Celite pad to remove Titanium salts.
-
Wash the filtrate with Brine, dry over Na₂SO₄, and concentrate.[1][2]
-
Protocol B: The "Mild Hydride" Method (STAB)
Best For: Unhindered primary amines and acid-sensitive functional groups. Reagent: Sodium Triacetoxyborohydride (STAB) – NaBH(OAc)₃.
Materials
-
Substrate: 4-APCK (1.0 equiv)
-
Amine: 1.1 equiv
-
Reductant: NaBH(OAc)₃ (1.5 – 2.0 equiv)
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
Step-by-Step Workflow
-
Mixing:
-
Dissolve 4-APCK and Amine in DCE [0.2 M] under Nitrogen.
-
Add Acetic Acid (1.0 equiv). Stir for 30 minutes to initiate imine equilibrium.
-
-
Reduction:
-
Add NaBH(OAc)₃ (1.5 equiv) in one portion.
-
Stir at Room Temperature for 12–24 hours. Note: This reaction is slower than Protocol A due to the deactivated ketone.
-
-
Workup:
-
Quench with Saturated NaHCO₃ (aqueous).
-
Extract with DCM (x3).
-
Dry organic layers over MgSO₄ and concentrate.
-
Part 3: Visualization & Decision Logic
Reaction Pathway & Electronic Effects
The following diagram illustrates the competing electronic effects and the role of Titanium in overcoming the "Push" effect of the aniline nitrogen.
Figure 1: Mechanistic pathway highlighting the necessity of Lewis Acid activation to overcome resonance deactivation while avoiding catalytic hydrogenation risks.
Method Selection Matrix[3]
| Variable | Protocol A: Ti(OiPr)₄ / NaBH₄ | Protocol B: STAB / AcOH | Protocol C: H₂ / Pt-C |
| Amine Sterics | Excellent (Forces hindered amines) | Good for unhindered only | Moderate |
| Cyclopropyl Safety | High (No ring opening) | High (Mild conditions) | Low/Med (Risk of cleavage) |
| Reaction Rate | Fast (6-12 h) | Slow (12-48 h) | Fast |
| Water Tolerance | Low (Ti reacts with water) | Moderate | High |
| Workup | Filtration required (Celite) | Extraction (Simple) | Filtration (Catalyst) |
Part 4: Troubleshooting & Optimization
Low Conversion
-
Diagnosis: The ketone is too deactivated.
-
Fix: Add Molecular Sieves (4Å) to Protocol A to assist Ti(OiPr)₄ in water removal. Alternatively, heat the imine formation step (Step 2 in Protocol A) to 60°C in Toluene before cooling and adding the reducing agent.
Cyclopropyl Ring Opening
-
Diagnosis: Appearance of n-propyl or rearranged products in NMR/LCMS.
-
Cause: Acid concentration too high in Protocol B or presence of trace transition metals.
-
Fix: Switch strictly to Protocol A (Titanium is not strong enough to open the ring). Ensure NaBH₄ is added at 0°C to prevent exotherms.
Aniline Interference
-
Diagnosis: Self-condensation or complex mixtures.
-
Fix: If the free aniline (4-NH₂) is interfering, protect it as a Boc-carbamate or Acetamide before reacting the ketone. Deprotect after the reductive amination.
Part 5: References
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
-
Organic Chemistry Portal. "Reductive Amination: Synthesis of Amines." Link
-
BenchChem. "Preserving Cyclopropane Integrity in Chemical Reactions." Link
-
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904. Link
Sources
preparation of opioid receptor modulators using cyclopropyl phenyl ketones
Application Note: Design, Synthesis, and Validation of Opioid Receptor Modulators Derived from Cyclopropyl Phenyl Ketones
Executive Summary & Rationale
Opioid receptor modulators are critical in the management of pain and severe neurological disorders. Traditional mu-opioid peptide (MOP) agonists often suffer from severe side effects, driving the pharmaceutical development of kappa-opioid peptide (KOP) receptor ligands and mixed-action modulators [4].
The incorporation of a cyclopropyl phenyl moiety—frequently synthesized from cyclopropyl phenyl ketones—into pharmacophores like benzomorphans introduces rigid conformational constraints. This structural rigidity forces the spatial arrangement of the phenyl group and the basic amine into a highly specific trajectory, promoting optimal alignment with the hydrophobic pockets of opioid receptors (e.g., Tyr320 in KOP and Trp318 in MOP). This rational design dramatically enhances both binding affinity and receptor subtype selectivity [3].
Mechanistic Pathway: Opioid Receptor Modulation
The synthesized cyclopropyl phenyl derivatives act as exogenous ligands for G-protein coupled opioid receptors (GPCRs). Upon binding, they stabilize a conformational change that activates Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP. Concurrently, the beta-gamma subunits modulate ion channels, promoting K+ efflux and blocking Ca2+ influx, culminating in profound antinociception [4].
Fig 1. Gi/o-coupled signaling pathway of cyclopropyl phenyl opioid modulators.
Experimental Workflows & Causality
The synthesis of these modulators generally follows two distinct pathways: the direct reductive amination of cyclopropyl phenyl ketones to yield simple 1-phenyl-cyclopropylamines, or the functionalization of the ketone into a halide for N-alkylation with a benzomorphan core to yield complex ligands like MPCB[1][3].
Fig 2. Divergent synthetic workflows for cyclopropyl phenyl opioid modulators.
Protocol A: Reductive Amination of Cyclopropyl Phenyl Ketone
Objective: Synthesize 1-phenyl-cyclopropylamine derivatives. Causality & Design: The initial formation of the imine intermediate is a highly reversible equilibrium process. If the reducing agent is added prematurely or if water is not strictly removed, the reducing agent will preferentially reduce the starting ketone to a secondary alcohol, severely depressing the amine yield [1].
-
Imine Formation: Dissolve cyclopropyl phenyl ketone (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous ethanol. Add activated 4Å molecular sieves to act as a physical water scavenger, driving the equilibrium toward the imine [1].
-
Incubation: Stir at room temperature for 12 hours under an inert nitrogen atmosphere. Self-Validation: Monitor the disappearance of the ketone via TLC (Hexane:EtOAc 8:2, UV visualization).
-
Reduction: Cool the reaction to 0°C. Slowly add sodium borohydride (NaBH4, 1.5 eq). The low temperature prevents the exothermic degradation or ring-opening of the strained cyclopropane ring.
-
Workup: Quench with saturated aqueous NH4Cl to destroy excess hydride. Extract with dichloromethane, dry over Na2SO4, and concentrate.
-
Validation: Confirm the primary/secondary amine product using a ninhydrin stain on TLC (development of a distinct purple/blue spot).
Protocol B: Synthesis of MPCB Analogs via N-Alkylation
Objective: Couple a cyclopropylmethyl halide with cis-(-)-(1R,5R,9R)-N-normetazocine. Causality & Design: Methyl ethyl ketone (MEK) is selected as the solvent because its boiling point (~80°C) provides the optimal thermal energy for the SN2 substitution without causing thermal degradation of the benzomorphan core. NaHCO3 is used as a mild, non-nucleophilic base to neutralize the generated hydrohalic acid without inducing competitive elimination (E2) of the halide [3].
-
Reaction Setup: In a round-bottom flask, combine cis-(-)-N-normetazocine (1.0 eq), the functionalized cyclopropylmethyl halide (1.1 eq), and NaHCO3 (2.0 eq) in anhydrous MEK [3].
-
Alkylation: Heat the mixture to 60°C under reflux for 24 hours.
-
Monitoring & Validation: Monitor via TLC (CHCl3:MeOH 9:1). The basic amine product will streak unless 1% Et3N is added to the eluent to neutralize the silica's acidity.
-
Isolation: Filter the inorganic salts, concentrate the filtrate in vacuo, and purify via silica gel flash chromatography to yield the MPCB analog.
Self-Validating Chiral Resolution (CZE)
Because opioid receptors are highly stereoselective, the synthesized diastereomers must be rigorously separated and validated to ensure pharmacological accuracy. Methodology: Capillary Zone Electrophoresis (CZE) is employed using sulfobutyl-beta-cyclodextrin (SBE-beta-CD) as a chiral complexing agent [2]. Causality: SBE-beta-CD is highly effective because its negatively charged sulfobutyl groups provide strong electrostatic interactions with the protonated basic nitrogen of the benzomorphan core at pH 9. Simultaneously, its hydrophobic cavity encapsulates the cyclopropyl phenyl group, resulting in baseline optical isomer separation [2]. Validation Parameters: Use a 25 mM borate buffer (pH 9) containing 40 mM SBE-beta-CD and 20% v/v methanol. The organic modifier (methanol) reduces electroosmotic flow, increasing the interaction time between the analyte and the chiral selector, confirming enantiomeric excess (ee > 99%) [2].
Quantitative Structure-Affinity Relationships
The functionalization of the cyclopropyl phenyl moiety dictates the receptor subtype selectivity. Modifying the ester group of MPCB to a benzylamide or a tertiary amine drastically shifts the MOP/KOP binding profile[3].
| Compound | Nitrogen Substituent Modification | KOP Receptor Ki (nM) | MOP Receptor Ki (nM) | Selectivity Ratio (MOP/KOP) |
| MPCB | Methyl ester | 240 | >1000 | >4.1 |
| Compound 9 | Benzylamide | 35 | >1000 | >28.5 |
| Compound 28 | Tertiary amine | 179 | 45 | 0.25 |
Table 1. Binding affinities of MPCB and its cyclopropyl phenyl analogs at opioid receptors. Lower Ki values indicate higher binding affinity. Data synthesized from SAR studies on benzomorphan derivatives [3].
References
-
Optical isomer separation of potential analgesic drug candidates by using capillary electrophoresis - PubMed Source: nih.gov URL: [Link]
-
New benzomorphan derivatives of MPCB as MOP and KOP receptor ligands ORIGINAL ARTICLES - Ingenta Connect Source: ingentaconnect.com URL: [Link]
-
Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PMC - NIH Source: nih.gov URL:[Link]
Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of 4-Aminophenyl Cyclopropyl Ketone: Application Notes & Protocols
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
4-Aminophenyl cyclopropyl ketone (C₁₀H₁₁NO) is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of neuroleptic agents, targeted therapeutics, and radioligands[1]. The cyclopropyl ketone moiety serves as a rigid, metabolically stable pharmacophore. However, forming C–N bonds with this molecule via traditional nucleophilic aromatic substitution (SₙAr) is notoriously difficult due to the lack of activation on standard coupling partners.
The palladium-catalyzed Buchwald-Hartwig amination has emerged as the premier methodology for coupling such anilines with aryl halides[2][3]. This application note provides a comprehensive, self-validating guide to optimizing and executing these cross-coupling reactions, specifically tailored to overcome the electronic deactivation inherent to this substrate.
Mechanistic Rationale & Causality
The Buchwald-Hartwig amination proceeds through a well-defined Pd(0)/Pd(II) catalytic cycle[2]. When utilizing 4-aminophenyl cyclopropyl ketone as the nucleophile, the primary synthetic challenge originates from the para-carbonyl group.
The Electronic Challenge: The carbonyl group is a strong electron-withdrawing group (EWG). Through resonance (-M effect), it significantly reduces the electron density on the aniline nitrogen. Because the amine is a poor nucleophile, its coordination to the Pd(II) oxidative addition complex is kinetically slow[4].
Causality of Ligand Selection: To counteract this deactivation, sterically demanding, electron-rich dialkylbiaryl phosphine ligands—such as BrettPhos or RuPhos—are strictly required[4][5].
-
Electronic Stabilization: The electron-rich nature of these ligands stabilizes the active Pd(0) species, facilitating the initial oxidative addition into the aryl halide[5].
-
Steric Acceleration: The extreme steric bulk of the ligand forces the Pd center into a lower coordination state. Once the electron-deficient amido complex is formed, the steric crowding artificially compresses the bond angle between the aryl and amido groups, drastically accelerating the rate-limiting reductive elimination step and preventing the catalyst from stalling in a resting state[5].
Causality of Precatalyst Use: Generating the active catalyst in situ from Pd₂(dba)₃ and a phosphine ligand often leads to incomplete activation and variable results, as dibenzylideneacetone (dba) can act as an inhibitory ligand. Utilizing pre-formed Pd(II) precatalysts (e.g., G3 or G4 palladacycles) ensures a precise 1:1 Palladium-to-Ligand ratio, creating a self-validating system that guarantees reproducible generation of the active Pd(0) species[5][6].
Catalytic Cycle Visualization
Pd-catalyzed Buchwald-Hartwig catalytic cycle for 4-aminophenyl cyclopropyl ketone.
Reaction Optimization & Quantitative Data
To facilitate rational experimental design, the following table summarizes the expected performance of various phosphine ligands when coupling electron-deficient anilines with aryl halides, based on established kinetic and yield data[4][5][7].
| Ligand System | Aryl Halide Scope | Reactivity (E-deficient Anilines) | Typical Catalyst Loading | Recommended Base |
| BINAP | Bromides, Iodides | Low (Prone to stalling) | 5.0 - 10.0 mol% | Cs₂CO₃ |
| Xantphos | Bromides, Iodides | Moderate | 2.0 - 5.0 mol% | Cs₂CO₃ / NaOtBu |
| RuPhos | Chlorides, Bromides | High | 0.5 - 2.0 mol% | NaOtBu / LiHMDS |
| BrettPhos | Chlorides, Mesylates | Very High | 0.01 - 1.0 mol% | NaOtBu |
Detailed Experimental Protocols
Protocol A: Coupling with Aryl Bromides using BrettPhos
Objective: High-yield synthesis of secondary diarylamines from aryl bromides.
-
Preparation (Schlenk Technique): To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 4-aminophenyl cyclopropyl ketone (1.2 mmol, 1.2 equiv) and the target aryl bromide (1.0 mmol, 1.0 equiv).
-
Catalyst & Base Addition: Add BrettPhos-Pd-G3 precatalyst (0.05 mol%) and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)[4]. Note: If the aryl bromide contains base-sensitive functional groups, substitute NaOtBu with anhydrous K₃PO₄ or Cs₂CO₃ and increase the reaction time.
-
Solvent & Degassing: Add anhydrous, degassed 1,4-dioxane (5.0 mL). Seal the tube with a Teflon screw cap. Evacuate and backfill the tube with ultra-pure Argon three times.
-
Causality Rule: Oxygen rapidly oxidizes electron-rich dialkylbiaryl phosphines to inactive phosphine oxides. Strict anaerobic conditions are mandatory.
-
-
Reaction Execution: Heat the reaction mixture in a pre-heated oil bath at 80 °C for 4 hours. The electron-withdrawing ketone necessitates the full 4-hour duration to ensure complete conversion.
-
Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Protocol B: Challenging Aryl Chlorides using RuPhos
Objective: Coupling unactivated or sterically hindered aryl chlorides.
-
Preparation: In an 8 mL reaction vial, combine 4-aminophenyl cyclopropyl ketone (1.2 equiv), aryl chloride (1.0 equiv), and NaOtBu (1.4 equiv)[4][8].
-
Catalyst Addition: Add RuPhos-Pd-G3 (1.0 - 2.0 mol%)[6].
-
Causality Rule: Aryl chlorides possess a higher C–Cl bond dissociation energy (~96 kcal/mol) compared to C–Br bonds (~81 kcal/mol). This requires a more active oxidative addition complex provided by RuPhos and slightly higher catalyst loadings to overcome the activation barrier[6].
-
-
Reaction: Add anhydrous toluene to achieve a 0.2 M concentration. Purge the solvent with Argon for 10 minutes. Seal and heat at 85 °C for 6–12 hours[6].
-
Isolation: Follow the identical workup and purification procedure as described in Protocol A.
Troubleshooting & Causality
-
Issue: Incomplete Conversion / Unreacted Aniline Remains.
-
Cause: The para-carbonyl group is excessively deactivating the amine, or the catalyst has deactivated via trace oxygen ingress.
-
Solution: Verify Argon purity. Ensure you are using a G3 or G4 palladacycle precatalyst rather than in situ generation to ensure rapid, quantitative generation of the active Pd(0) species[5].
-
-
Issue: Formation of Dehalogenated Arene (Ar-H).
-
Cause:
-hydride elimination from the solvent or trace moisture is outcompeting the slow reductive elimination of the electron-deficient amine[8]. -
Solution: Ensure absolute anhydrous conditions. Increase the concentration of the aniline (up to 1.5 equiv) to kinetically favor amine coordination, or switch to a more sterically demanding ligand (e.g., moving from RuPhos to BrettPhos) to force faster reductive elimination[4].
-
References
1.[2] BenchChem Technical Support Team. "Application Notes and Protocols: Buchwald-Hartwig Amination for C-N Bond Formation in Anilines." BenchChem. 2 2.[8] BenchChem Technical Support Team. "Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines." BenchChem. 8 3.[1] Oxford University Press. "Synthesis of 18F-Haloperidol and Spiperone." OUP.1 4.[4] Fors, B. P., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society. 4 5.[3] Dorel, R., Grugel, C. P., & Haydl, A. M. "The Buchwald-Hartwig Amination After 25 Years." Angewandte Chemie International Edition. 3 6.[5] Surry, D. S., & Buchwald, S. L. "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability." Chemical Science (PMC). 5 7.[7] "AshPhos Ligand: Facilitating Challenging Aminations in Five- and Six-Membered Heteroaryl Halides Using Cyclic Secondary and Bulky Amines." JACS Au. 7 8.[6] ABCR. "New Palladium Precatalysts For Cross-Coupling Reactions." ABCR. 6
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.abcr.com [media.abcr.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Cyclopropyl Ketone Ring-Opening Reactions in Medicinal Chemistry
Executive Summary
Cyclopropyl ketones represent a highly versatile class of building blocks in modern medicinal chemistry. The inherent ring strain of the cyclopropane moiety (~27.5 kcal/mol), combined with the electronic polarization from the adjacent carbonyl group, renders these molecules highly susceptible to targeted ring-opening transformations[1][2]. By carefully selecting the catalytic system, chemists can dictate the regioselectivity and stereoselectivity of the cleavage, granting access to complex 1,3-difunctionalized aliphatic chains, highly decorated cyclopentenes, and intricate heterocyclic scaffolds that are otherwise synthetically intractable[1][3].
This application note synthesizes field-proven methodologies, detailing the causality behind mechanistic pathways and providing self-validating experimental protocols for immediate laboratory implementation.
Mechanistic Pathways & Causality
The cleavage of cyclopropyl ketones is not a monolithic process; it is highly divergent and dictated by the chosen catalytic environment. Understanding the underlying physical organic chemistry is critical for troubleshooting and optimizing yields.
-
Acid-Catalyzed Ring Opening (Brønsted/Lewis Acids): Coordination of an acid to the carbonyl oxygen lowers the lowest unoccupied molecular orbital (LUMO) energy, drastically enhancing the electrophilicity of the cyclopropane ring[1][2]. This activation facilitates cleavage at the most substituted C–C bond to form a stabilized carbocation (favored by hard nucleophiles) or proceeds via a concerted SN2-like pathway (favored by soft nucleophiles)[2].
-
Transition-Metal Catalyzed C–C Activation: Low-valent transition metals (e.g., Ni, Pd) can undergo oxidative addition into the strained C–C bond[4][5]. In nickel-catalyzed silylative cross-coupling, the synergistic use of a Lewis acid and a silylating agent (TMSCl) traps the intermediate enolate, driving the equilibrium forward to yield stereo-defined γ-substituted silyl enol ethers[4].
-
Radical and Reductive Cleavage: Single-electron transfer (SET) reagents, such as SmI₂, or photochemical conditions generate a transient ketyl radical anion[3][6]. The destabilization of this radical drives the rapid homolytic cleavage of the cyclopropane ring. The resulting carbon radical can be intercepted by alkynes or alkenes in a radical relay mechanism, building complex cyclic frameworks without the need for stoichiometric coreductants[3].
Mechanistic divergence of cyclopropyl ketone ring-opening reactions.
Quantitative Data Summary
The table below consolidates the performance metrics of the primary ring-opening methodologies, providing a comparative baseline for synthetic planning.
| Methodology | Catalyst / Reagent | Typical Yields | Key Intermediates | Applications / Products | Ref |
| Acid-Catalyzed Nucleophilic | TfOH or Sc(OTf)₃ | Up to 99% | Carbocation / SN2-like | 1,3-difunctionalized chains, ethers, esters | [2][7] |
| Ni-Catalyzed Cross-Coupling | NiCl₂(dppe) / Zn | 60–85% | Nickeladihydropyran / SET | γ-substituted silyl enol ethers | [1][4] |
| Pd-Catalyzed Stereoselective | Pd(OAc)₂ / PCy₃ | 23–89% | Carbopalladation species | (E)-1-Arylbut-2-en-1-ones | [5] |
| SmI₂ Radical Relay | SmI₂ (15–25 mol%) | 82–90% | Ketyl radical anion | Substituted cyclopentenes | [3] |
| Photochemical [3+2] | Purple LEDs (390 nm) | Varies | EDA complex / Norrish II | Five-membered carbocycles | [6] |
Experimental Protocols
The following protocols are designed as self-validating systems. The reasoning behind critical steps is explicitly detailed to ensure reproducibility and to empower chemists to adapt the conditions for novel substrates.
Protocol A: Ni-Catalyzed Silylative Ring-Opening Cross-Coupling[1][4]
This method is optimal for generating γ-substituted silyl enol ethers from simple cyclopropyl ketones.
-
Materials: Substituted cyclopropyl ketone (1.0 equiv), NiCl₂(dppe) (5 mol%), Organozinc reagent (1.5 equiv), TMSCl (2.0 equiv), Zinc dust (10 mol%), Anhydrous THF.
-
Step 1: Catalyst Activation. To an oven-dried Schlenk flask under an argon atmosphere, add NiCl₂(dppe) and zinc dust.
-
Causality: Zinc acts as a localized reducing agent to convert the Ni(II) precatalyst into the catalytically active Ni(0) species prior to substrate introduction.
-
-
Step 2: Substrate Addition. Add anhydrous THF, followed by the cyclopropyl ketone and TMSCl.
-
Causality: TMSCl must be present before initiation. It acts synergistically with the metal to trap the transient enolate intermediate, preventing reversible ring-closure and driving the reaction toward the open-chain product.
-
-
Step 3: Initiation. Add the organozinc reagent dropwise at 25 °C.
-
Causality: Dropwise addition controls the local concentration of the organozinc, suppressing undesired homocoupling side reactions and managing any exothermic transmetalation.
-
-
Step 4: Monitoring & Quench. Stir vigorously and monitor via TLC. Upon completion, quench with cold saturated aqueous NH₄Cl.
-
Causality: NH₄Cl safely neutralizes the remaining organozinc and excess TMSCl without providing the strong acidic conditions that would hydrolyze the newly formed silyl enol ether.
-
Step-by-step workflow for Ni-catalyzed silylative ring-opening cross-coupling.
Protocol B: Brønsted Acid-Catalyzed Nucleophilic Ring Opening[2]
Ideal for donor-acceptor (D-A) cyclopropanes, such as cyclopropyl p-nitrophenyl ketone, reacting with heteroatom nucleophiles.
-
Materials: Cyclopropyl p-nitrophenyl ketone (0.1 mmol), Nucleophile (e.g., thiol or alcohol, 0.12 mmol), Hexafluoroisopropanol (HFIP, 1.0 mL), Triflic acid (TfOH, 1 mol%).
-
Step 1: Solvation. Dissolve the ketone and nucleophile in HFIP.
-
Causality: HFIP is a highly polar, strongly hydrogen-bonding solvent with low nucleophilicity. It stabilizes the developing cationic charge during C–C cleavage, drastically accelerating the ring-opening process without competing with the intended nucleophile.
-
-
Step 2: Acidification. Add TfOH (1 mol%) to the solution at room temperature.
-
Causality: The strong Brønsted acid protonates the carbonyl oxygen. The strongly electron-withdrawing p-nitrophenyl group directs the positive charge to the benzylic position, triggering regioselective cleavage of the highly strained D-A cyclopropane.
-
-
Step 3: Isolation. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and purify via column chromatography.
-
Causality: Immediate basic neutralization is required to prevent acid-catalyzed degradation, epimerization, or polymerization of the ring-opened product.
-
Protocol C: SmI₂-Catalyzed Radical Cross-Coupling with Alkynes[3]
A highly efficient method for constructing complex cyclopentenes via radical relay.
-
Materials: Cyclopropyl ketone (1.0 equiv), Alkyne (5.0 equiv), SmI₂ (0.1 M in THF, 15–25 mol%).
-
Step 1: Mixture Prep. Combine the ketone and alkyne in anhydrous THF under a strict nitrogen atmosphere.
-
Causality: SmI₂ is exquisitely sensitive to oxygen and moisture. Strict inert conditions are mandatory to prevent catalyst quenching.
-
-
Step 2: Catalysis. Inject the SmI₂ solution.
-
Causality: The substoichiometric SmI₂ initiates a radical relay. The generated ketyl radical undergoes rapid ring-opening and traps the alkyne. The resulting vinyl radical abstracts a hydrogen/electron to regenerate the Sm(II) species, completely negating the traditional requirement for a stoichiometric coreductant.
-
Medicinal Chemistry Applications
The strategic cleavage of cyclopropyl ketones is directly applied in the synthesis of high-value pharmaceutical scaffolds.
-
Complex Carbocycles: The radical relay approach (Protocol C) yields highly decorated cyclopentenes, which serve as core structural motifs in numerous biologically active natural products and synthetic drug candidates[3].
-
Heterocyclic Scaffolds: Brønsted acid-promoted cascade reactions of cyclopropyl ketones with isoindolinones afford pentacyclic isoindolin-1-one derivatives. This class of compounds is heavily investigated for its diverse medicinal properties, including anti-inflammatory and anti-tumor activities[8].
-
Asymmetric Synthesis: The ability to conduct these ring-opening reactions asymmetrically—for example, using chiral N,N'-dioxide-scandium(III) complexes—allows for the precise stereocontrol required to meet the stringent regulatory standards of modern drug development[7].
References
-
Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC (NIH). URL:[Link][4]
-
SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes - PMC (NIH). URL:[Link][3]
-
Photoinduced[3 + 2] Cycloadditions of Aryl Cyclopropyl Ketones with Alkynes and Alkenes - Organic Letters (ACS). URL:[Link][6]
-
Brønsted acid mediated intramolecular cyclopropane ring expansion/[4 + 2]-cycloaddition - Organic & Biomolecular Chemistry (RSC). URL:[Link][8]
-
Asymmetric Ring-Opening of Cyclopropyl Ketones With Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex - PubMed (NIH). URL: [Link][7]
-
Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC). URL:[Link][5]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RSC - Page load error [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Preserving Cyclopropyl Integrity During Acidic Hydrolysis
Welcome to the technical support center dedicated to a persistent challenge in synthetic chemistry: the preservation of the cyclopropyl ring during acidic hydrolysis of esters. This guide is designed for researchers, scientists, and drug development professionals who frequently encounter this sensitive functional group. Here, we move beyond simple protocols to provide in-depth, mechanistically grounded troubleshooting advice to ensure the integrity of your cyclopropane-containing molecules.
Frequently Asked Questions (FAQs)
Here are some of the most common initial queries we receive regarding the stability of cyclopropyl groups under acidic hydrolysis conditions.
Q1: Why is the cyclopropyl ring so susceptible to opening under acidic conditions?
A1: The cyclopropane ring possesses significant ring strain, estimated at approximately 27 kcal/mol. Under acidic conditions, protonation of the cyclopropyl ring can occur, leading to the formation of a carbocationic intermediate. This strained ring can then open to relieve this strain, typically forming a more stable, acyclic carbocation which can then be trapped by a nucleophile, such as water, leading to undesired byproducts.[1] The propensity for this ring-opening is highly dependent on the substitution pattern of the cyclopropane and the reaction conditions employed.
Q2: I'm hydrolyzing an ester adjacent to a cyclopropyl group. Is my primary concern protonation of the ester or the ring?
A2: Your primary and desired reaction pathway is the acid-catalyzed hydrolysis of the ester. This involves protonation of the carbonyl oxygen of the ester, which activates it towards nucleophilic attack by water.[2][3][4][5] However, a competing and undesired pathway is the direct protonation of the cyclopropane ring, which can initiate the ring-opening cascade.[6] The key to a successful hydrolysis is to select conditions that favor the kinetics of ester hydrolysis over the thermodynamics of ring opening.
Q3: Are there any general "red flag" conditions I should avoid from the outset?
A3: Absolutely. Vigorously acidic conditions, such as concentrated mineral acids (e.g., H₂SO₄, HCl) at elevated temperatures, should be avoided. These conditions significantly increase the likelihood of cyclopropane ring protonation and subsequent opening.[7] Additionally, reaction times should be carefully monitored; prolonged exposure to even milder acidic conditions can lead to the accumulation of ring-opened byproducts.
Q4: Does the position of the ester relative to the cyclopropyl ring matter?
A4: Yes, the proximity and electronic nature of substituents significantly influence the stability of the cyclopropyl ring. For instance, esters of cyclopropanecarboxylic acid have shown a notable increase in stability under both acidic and basic hydrolytic conditions.[8] This is attributed to hyperconjugative stabilization provided by the cyclopropyl group.[8] Conversely, if the ester is further away and the cyclopropane ring bears electron-donating groups, the ring may be more susceptible to protonation and opening.
Troubleshooting Guide: When Things Go Wrong
This section provides a structured approach to troubleshooting when you observe cyclopropyl ring opening during your acidic hydrolysis experiments.
Issue 1: Significant Formation of Ring-Opened Byproducts
You've run your hydrolysis and NMR/LC-MS analysis shows a mixture of your desired carboxylic acid and one or more isomeric, ring-opened products.
Root Cause Analysis:
The reaction conditions are too harsh, favoring the thermodynamic ring-opening pathway over the desired kinetic hydrolysis pathway.[9][10][11] The energy of activation for ring protonation and opening is being overcome.
Solutions & Optimization Strategies:
-
Rationale: The rate of both ester hydrolysis and cyclopropane ring opening is dependent on the concentration of the acid catalyst.[3] By using a milder acid or a lower concentration of a strong acid, you can often find a window where ester hydrolysis proceeds at a reasonable rate while ring opening is minimized.
-
Actionable Steps:
-
Switch to a weaker acid: Instead of H₂SO₄ or HCl, consider using organic acids like p-toluenesulfonic acid (p-TsOH) or even weaker acids like acetic acid in aqueous solutions.
-
Reduce catalyst loading: If using a strong acid, decrease the catalytic amount significantly. Start with a low loading (e.g., 0.1 mol%) and incrementally increase it if the hydrolysis rate is too slow.
-
Employ buffered systems: In some cases, using an acidic buffer can maintain a constant, mild pH, preventing excursions into highly acidic territory that could trigger ring opening.
-
-
Rationale: Higher temperatures provide the energy to overcome the activation barrier for the less favorable ring-opening reaction. By conducting the reaction at a lower temperature, you can favor the kinetically controlled ester hydrolysis.[9][10][11]
-
Actionable Steps:
-
Lower the reaction temperature: If the reaction is being run at reflux, try running it at room temperature or even 0 °C.
-
Monitor the reaction closely: Use techniques like TLC or in-situ IR to monitor the disappearance of the starting material. Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to the acidic medium.
-
Issue 2: Low Conversion of the Ester with No Significant Ring Opening
You've successfully avoided ring opening by using mild conditions, but now the hydrolysis is impractically slow or stalls completely.
Root Cause Analysis:
The conditions are not sufficiently activating for the ester carbonyl to undergo nucleophilic attack by water.
Solutions & Optimization Strategies:
-
Rationale: Lewis acids can coordinate to the carbonyl oxygen of the ester, increasing its electrophilicity and making it more susceptible to nucleophilic attack by water.[12][13][14][15] This can be a milder alternative to Brønsted acids for promoting hydrolysis.
-
Actionable Steps:
-
Screen a panel of Lewis acids: Consider mild Lewis acids such as Sc(OTf)₃, Yb(OTf)₃, or even TMSOTf under controlled conditions.[13][16]
-
Optimize solvent and temperature: The choice of solvent can significantly impact the activity of the Lewis acid. Aprotic solvents are often used in conjunction with a stoichiometric amount of water.
-
-
Rationale: If acidic conditions are consistently problematic, it may be necessary to consider non-acidic hydrolytic methods.
-
Actionable Steps:
-
Enzymatic Hydrolysis: Lipases and esterases can offer exceptional selectivity, hydrolyzing the ester under neutral pH conditions, thereby completely avoiding the risk of acid-catalyzed ring opening.[17][18][19] This is a particularly attractive option in complex molecules where other acid-sensitive functional groups are present.
-
Saponification (Basic Hydrolysis): While the initial query specifies acidic hydrolysis, basic hydrolysis (saponification) is often a reliable alternative.[3][20] The reaction is typically irreversible and avoids the carbocationic intermediates responsible for ring opening.[20] Subsequent acidification of the resulting carboxylate salt will yield the desired carboxylic acid.
-
Experimental Protocols
Protocol 1: Mild Acidic Hydrolysis using p-TsOH
This protocol provides a starting point for the gentle hydrolysis of a cyclopropyl-containing ester.
-
Dissolution: Dissolve the cyclopropyl ester (1.0 eq) in a mixture of a suitable organic solvent (e.g., acetone, THF) and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.1 - 0.5 eq) to the stirred solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied.
-
Workup: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Lewis Acid-Catalyzed Hydrolysis
This protocol outlines a general procedure using a Lewis acid catalyst.
-
Anhydrous Conditions: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the cyclopropyl ester (1.0 eq) and a dry aprotic solvent (e.g., CH₂Cl₂, MeCN).
-
Catalyst Addition: Add the Lewis acid (e.g., Sc(OTf)₃, 0.1 eq) to the solution.
-
Water Addition: Add a stoichiometric amount of water (1.0 - 2.0 eq) dropwise.
-
Reaction Monitoring: Stir the reaction at the desired temperature (start at room temperature) and monitor by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or a mild chelating agent if necessary.
-
Workup and Purification: Follow the extraction and purification steps outlined in Protocol 1.
Visualizing the Mechanisms
Diagram 1: Competing Pathways in Acidic Hydrolysis
Caption: Competing kinetic (hydrolysis) and thermodynamic (ring-opening) pathways.
Diagram 2: Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting cyclopropane hydrolysis reactions.
Summary of Key Parameters and Recommendations
| Parameter | Recommendation for Preserving Cyclopropyl Ring | Rationale |
| Acid Catalyst | Use weaker Brønsted acids (p-TsOH, AcOH) or Lewis acids (Sc(OTf)₃). | Minimizes protonation of the cyclopropane ring.[13][21] |
| Temperature | Lower temperatures (0 °C to room temperature). | Favors the kinetic product (ester hydrolysis) over the thermodynamic product (ring opening).[9][10][11] |
| Reaction Time | Monitor closely and quench upon completion. | Prevents prolonged exposure of the product to acidic conditions. |
| Solvent | Aprotic solvents with stoichiometric water for Lewis acid catalysis. | Can modulate catalyst activity and reaction pathway. |
| Alternative Methods | Enzymatic hydrolysis or saponification. | Avoids acidic conditions and carbocationic intermediates altogether.[3][17][18][19][20] |
By understanding the delicate balance between the desired hydrolysis and the potential for ring opening, and by systematically applying these troubleshooting strategies, researchers can significantly improve the success rate of their synthetic endeavors involving these valuable cyclopropyl motifs.
References
- Direction of ring-opening of 2-methyl-substituted cyclopropyl(stannyloxy)methyl and cyclopropyl(hydroxy)methyl radicals: kinetic and thermodynamic control. Journal of the Chemical Society, Chemical Communications (RSC Publishing).
- How to avoid ring-opening of cyclopropyl ketones during reaction. Benchchem.
- Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids. Polymer Chemistry (RSC Publishing).
- Ester Reactions: Acid Hydrolysis (Ester → Carboxylic Acid).
- Substituent Effects in Pericyclic Reactions of Radical Cations: The Ring Opening of 3-Substituted Cyclobutene Radical. SciSpace.
- Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. Organic & Biomolecular Chemistry (RSC Publishing).
- Stereoelectronics of ester hydrolysis. amphoteros.
- The Chemistry of Cyclopropanols. I. The Hydrolysis of Cyclopropyl Acetate and the Synthesis of Cyclopropanol. Journal of the American Chemical Society (ACS Publications).
- Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of B.
- Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. ResearchGate.
- Mechanism of acid-catalyzed ring opening of a cyclopropane ring.
- hydrolysis of esters. Chemguide.
- Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Xingwei Li.
- Thermodynamic and kinetic reaction control. Wikipedia.
- Hydrolysis of Esters and Amides. Dalal Institute.
- The Synthesis and Stability of Some Cyclopropenyl Cations with Alkyl Substituents. Journal of the American Chemical Society (ACS Publications).
- Lewis acid catalysed asymmetric cascade reaction of cyclopropyl ketones: concise synthesis of pyrrolobenzothiazoles. ResearchGate.
- Substituent-induced asymmetry of the cyclopropane ring. RSC Publishing.
- Ch20: Hydrolysis of Esters. Chemistry - University of Calgary.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
- Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. PMC.
- Understanding product optimization: Kinetic versus thermodynamic control.
- Substituent effects on the ring-opening mechanism of lithium bromocyclopropylidenoids to allenes. PubMed.
- Hydrolysis of Cyclopropane Derivatives of Aspartic and Adipic Acids. ResearchGate.
- Lewis acid-mediated reactions of 1-cyclopropyl-2-arylethanone derivatives with allenic ester, ethyl acetoacetate, and methyl acrylate. PubMed.
- Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation.
- How to prevent ring-opening of the cyclopropane in (8-Bromooctyl)cyclopropane. Benchchem.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester.
- Kinetic vs Thermodynamic Control--Conjugated Systems. YouTube.
- Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability.
- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.
- Process for preparing optically active cyclopropane carboxamide and derivatives thereof. Google Patents.
- Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journals.
- Acid Catalysed Hydrolysis of Ester. Perlego.
- Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgosolver.com [orgosolver.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. perlego.com [perlego.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. RSC - Page load error [pubs.rsc.org]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 14. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 15. researchgate.net [researchgate.net]
- 16. Lewis acid-mediated reactions of 1-cyclopropyl-2-arylethanone derivatives with allenic ester, ethyl acetoacetate, and methyl acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. RSC - Page load error [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. WO2007069841A1 - Process for preparing optically active cyclopropane carboxamide and derivatives thereof - Google Patents [patents.google.com]
- 20. One moment, please... [chemistrysteps.com]
- 21. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
purification of (4-Amino-phenyl)-cyclopropyl-methanone by column chromatography
Technical Support Center: Purification of (4-Amino-phenyl)-cyclopropyl-methanone
Executive Summary & Compound Profile
(4-Amino-phenyl)-cyclopropyl-methanone presents a dual purification challenge: the basic primary amine functionality (
Physicochemical Profile:
-
Polarity: Moderate to High (Amine + Ketone H-bond acceptors/donors).
-
pKa (Amine): ~4–5 (Aniline derivative).
-
Stability: Susceptible to oxidation (amine) and acid-catalyzed ring opening (cyclopropyl) [3].
Purification Workflow Decision Tree
The following logic gate guides the selection of the optimal stationary phase and solvent system based on initial Thin Layer Chromatography (TLC) results.
Figure 1: Decision tree for selecting the appropriate stationary phase and mobile phase based on compound behavior on TLC.
Technical Troubleshooting Guide (FAQ)
Q1: Why does the compound streak (tail) significantly on the TLC plate and column?
Diagnosis: The primary amine group (
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to the mobile phase. This neutralizes the acidic sites on the silica.[1]
-
Protocol: Pre-wash the column with 2-3 column volumes (CV) of the mobile phase containing the modifier before loading the sample.
-
-
Stationary Phase Switch: Use Amine-bonded Silica (NH2-SiO2) . This phase is naturally basic and eliminates the need for mobile phase additives, often providing sharper peak shapes for anilines [5].
Q2: I see a new impurity appearing during the purification that wasn't in the crude. Is the cyclopropyl ring opening?
Diagnosis: While cyclopropyl ketones are relatively stable, they can undergo ring-opening or rearrangement under strong acidic conditions or prolonged exposure to Lewis acids (like metal impurities in low-grade silica) [3]. However, a more likely culprit for aniline derivatives is oxidation . Solution:
-
Oxidation Check: Primary anilines oxidize in air/light (turning brown/red).
-
Fix: Use degassed solvents and wrap the column in aluminum foil. Evaporate fractions immediately under
rather than air.
-
-
Acid Sensitivity: Avoid using acetic acid or formic acid modifiers. Stick to basic modifiers (TEA) which stabilize both the amine and the cyclopropyl group.
Q3: The compound precipitates when I try to load it onto the column.
Diagnosis: (4-Amino-phenyl)-cyclopropyl-methanone has limited solubility in non-polar solvents like Hexane, which is the starting solvent for most gradients. Solution: Use Solid Loading (Dry Loading) .
-
Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) or Methanol.
-
Add silica gel (ratio 1:2 crude:silica by weight).
-
Evaporate to dryness on a rotary evaporator until a free-flowing powder is obtained.
-
Load this powder carefully on top of the pre-packed column [6].
Q4: Separation from the starting material (e.g., 4-nitro or 4-halo precursor) is poor.
Diagnosis: Precursors often have similar polarity. Solution:
-
Gradient Optimization: If using Hexane/EtOAc (0-50%), switch to DCM/Methanol (0-5%) . The selectivity of DCM often differs for aromatic systems compared to aliphatic hydrocarbons.
-
Check Rf: Ensure the
(difference in retention factor) is at least 0.15. If lower, decrease the slope of the gradient (e.g., increase polarity by 1% every 2 CVs).
Standard Operating Procedure (SOP)
Objective: Purify 1.0 g of crude (4-Amino-phenyl)-cyclopropyl-methanone.
Materials:
-
Stationary Phase: Silica Gel 60 (
). -
Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA).
-
Column: Glass column (diameter ~30-40 mm for 1g load).
Step-by-Step Protocol:
-
Slurry Preparation:
-
Prepare the solvent system: Hexane:EtOAc (9:1) + 1% TEA .
-
Note: The TEA is critical to passivate the silica [4, 5].
-
Mix 30-50 g of silica gel with the solvent to form a slurry. Pour into the column and pack tightly using air pressure.
-
-
Equilibration:
-
Flush the column with 2 Column Volumes (CV) of the starting solvent (Hex/EtOAc/TEA). This ensures the basic modifier is distributed throughout the column.
-
-
Sample Loading (Solid Load):
-
Dissolve 1.0 g crude in 5 mL DCM. Add 2.0 g silica. Rotovap to dryness.
-
Gently pour the dry powder onto the sand bed of the column. Add a protective layer of sand on top.
-
-
Elution Gradient:
-
Run the column using the following gradient profile:
-
| Step | Solvent Ratio (Hex : EtOAc) | Modifier (TEA) | Volume (CV) | Purpose |
| 1 | 95 : 5 | 1% | 2 | Elute non-polar impurities |
| 2 | 80 : 20 | 1% | 3 | Elute starting materials |
| 3 | 60 : 40 | 1% | 4 | Target Compound Elution |
| 4 | 0 : 100 | 1% | 2 | Flush column |
-
Fraction Analysis:
-
Spot fractions on TLC plates. Visualize using UV (254 nm) and Ninhydrin Stain (specific for amines—turns red/purple upon heating).
-
Combine pure fractions and evaporate at
to prevent thermal degradation.
-
References
-
BenchChem. (2025).[2] An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid. Retrieved from [2]
-
Sigma-Aldrich. (n.d.). Cyclopropyl Phenyl Ketone Properties and Stability. Retrieved from
-
ResearchGate. (2018). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. Retrieved from
-
Biotage. (2023). When should I use an amine-bonded silica for flash chromatography? Retrieved from
-
Fujifilm Wako. (2021).[3] Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC). Retrieved from
-
Alfa Chemistry. (n.d.). Silica Gel for Column Chromatography - Protocols and Applications. Retrieved from
Sources
removing unreacted aniline impurities from reaction mixtures
Current Status: Operational Ticket ID: ANL-RMV-001 Assigned Specialist: Senior Application Scientist, Purification Group
Mission Statement
You have reached the Tier 3 Technical Support guide for removing unreacted aniline impurities from reaction mixtures. Aniline (
This guide prioritizes chemical causality over rote lists. We do not just tell you what to do; we explain why the chemistry dictates that path, ensuring your process is robust and self-validating.
Module 1: The First Line of Defense (Liquid-Liquid Extraction)
The Mechanism
The most efficient removal method relies on the basicity difference between your product and aniline. Aniline is a weak base. By adjusting the aqueous pH below its conjugate acid
Critical Constraint: This method fails if your product is also a base with a
Protocol: The "pH Swing" Wash
Goal: Remove >95% aniline in bulk.
-
Solvent Selection: Dissolve crude mixture in EtOAc or DCM.[1] Avoid ethers if possible, as anilinium salts can occasionally solubilize in wet ether.
-
The Acid Wash:
-
Standard: Wash organic phase 2x with 1M HCl .
-
Why? pH
0. This is 4 log units below aniline's , ensuring >99.9% protonation. -
Acid-Sensitive Substrates: Use 10% Citric Acid (pH
2-3). -
Why? Milder acidity prevents protecting group cleavage (e.g., Boc) while still sufficiently protonating aniline.
-
-
Validation Check (The "Self-Validating" Step):
-
Collect the aqueous layer. Basify a small aliquot with NaOH until pH > 10.
-
Observation: Cloudiness or oily droplets indicate aniline has been successfully extracted.
-
TLC Check: Spot the organic layer.[2] Aniline (usually a distinct UV-active spot, often staining red/brown with p-Anisaldehyde) should be absent.
-
Diagram: Extraction Logic Flow
Figure 1: Decision logic for Liquid-Liquid Extraction (LLE) based on product stability.
Module 2: Advanced Scavenging (Solid-Supported Reagents)
The Scenario
You cannot use acid washes because your product is acid-labile, or you are running high-throughput parallel synthesis where separation funnels are impractical.
The Solution: Electrophilic Scavenger Resins
We utilize polymer-supported reagents to chemically "trap" the nucleophilic aniline. This is a chemoselective approach.
-
Reagent: PS-Isocyanate (Polystyrene-supported isocyanate) or PS-Benzaldehyde .
-
Mechanism:
-
PS-Isocyanate: Reacts with aniline to form a polymer-bound urea.
-
PS-Benzaldehyde: Reacts to form a polymer-bound imine (Schiff base).
-
-
Advantage: The impurity becomes part of the solid phase. Purification is reduced to simple filtration.
Protocol: Scavenging Workflow
-
Stoichiometry: Add 2-4 equivalents of PS-Isocyanate relative to the estimated aniline impurity.
-
Solvent: DCM or THF (Resins need to swell to expose active sites).
-
Incubation: Shake gently at room temperature for 4–16 hours.
-
Tip: Add a catalytic amount of DIPEA if the reaction is sluggish; it acts as a proton shuttle.
-
-
Filtration: Filter through a fritted cartridge or Celite.
-
Result: Filtrate contains product; aniline remains trapped on the beads.
Module 3: Genotoxic Control (ICH M7 Compliance)
The Risk
Anilines are frequently classified as Class 2 or Class 3 mutagenic impurities under ICH M7 guidelines [1]. They can be DNA-reactive.[3]
-
Limit: The Threshold of Toxicological Concern (TTC) often dictates limits in the ppm range (e.g., < 10-20 ppm) rather than percentage.
Trace Removal Strategy
Standard LLE or Flash Chromatography may not reach ppm levels.
-
Recommendation: If LLE leaves trace aniline (detectable by LC-MS but not NMR), employ a Strong Cation Exchange (SCX) catch-and-release cartridge.
-
Load mixture onto SCX cartridge.
-
Wash with MeOH (Neutrals/Acids elute).
-
Elute basic product (and aniline) with
/MeOH.
-
Note: If product and aniline co-elute, switch to Reverse Phase Prep-HPLC using an acidic modifier (0.1% Formic Acid) to leverage the differential hydrophobicity of the salt forms.
-
Data Summary: Method Comparison
| Method | Selectivity | Scalability | Aniline Removal Efficiency | Primary Risk |
| Acid Wash (HCl) | Low (Removes all bases) | High (Kg scale) | >99% (Bulk) | Product degradation (Acid) |
| Citric Acid Wash | Moderate | High | ~90-95% | Emulsion formation |
| PS-Isocyanate | High (Nucleophiles only) | Low (mg to g) | >99% (Trace/Bulk) | Cost of resin |
| Flash Column | Moderate | Moderate | Variable | Co-elution (Streaking) |
Troubleshooting & FAQs
Q1: My product is also a base (e.g., a pyridine or secondary amine). How do I separate it from aniline?
-
Diagnosis: Acid wash will protonate both, extracting your product into the water.
-
Solution: Rely on chromatography or acylation .
-
Chromatography: Aniline is often less polar than complex APIs. Use a DCM/MeOH gradient with 1%
to keep both in free-base form and sharpen peaks. -
Chemical Tagging: Add a small amount of acetic anhydride or benzoyl chloride. Aniline reacts much faster than sterically hindered secondary amines or pyridines. The resulting acetanilide is non-basic and much less polar, easily separated by a standard acid wash or silica column [2].
-
Q2: The reaction mixture turned black/brown. Is my product gone?
-
Diagnosis: Aniline oxidizes rapidly in air to form complex colored oligomers (like polyaniline precursors) [3]. This "tar" looks alarming but often represents <1% of the mass.
-
Solution:
Q3: I see a "ghost spot" on TLC that trails/streaks. Is that aniline?
-
Diagnosis: Yes. Primary amines like aniline interact strongly with the acidic silanols on silica gel, causing peak tailing.
-
Fix: Pre-treat your TLC plate or silica column with 1-2% Triethylamine (TEA) in the mobile phase. This blocks the silanol sites, allowing aniline to elute as a compact spot, making it easier to distinguish from your product [5].
References
-
ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link
-
BenchChem Technical Support. Workup Procedures for Reactions Involving Substituted Anilines. BenchChem.[4] Link
-
ResearchGate Community. Purification of reaction mixtures containing aniline impurities. ResearchGate Discussion Threads. Link
-
Biotage Application Notes. Strategies for removing colored impurities from synthesis mixtures. Biotage.[5] Link
- Snyder, L. R., & Kirkland, J. J. Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Standard text on mobile phase modifiers).
Sources
Technical Support Center: Troubleshooting Solubility for (4-Amino-phenyl)-cyclopropyl-methanone HCl
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of working with functionalized aniline derivatives. (4-Amino-phenyl)-cyclopropyl-methanone HCl is a highly versatile intermediate in medicinal chemistry and drug development. However, its dual nature—a polar hydrochloride salt of a lipophilic free base—creates distinct, environment-dependent solubility challenges.
This guide is designed to move beyond basic troubleshooting. By understanding the thermodynamic and kinetic causality behind these solubility issues, you can implement self-validating protocols that ensure reproducibility in both aqueous biological assays and organic synthesis workflows.
Physicochemical Profiling & Quantitative Data Summary
To solve a solubility issue, we must first define the thermodynamic boundaries of the molecule. The table below summarizes the critical quantitative parameters that dictate the behavior of (4-Amino-phenyl)-cyclopropyl-methanone HCl across different solvent systems.
| Parameter | Value / Characteristic | Mechanistic Implication |
| Molecular Weight | ~197.66 g/mol (Salt) / ~161.20 g/mol (Base) | Small molecule; high diffusivity but prone to rapid nucleation if supersaturated. |
| pKa (Aniline Conjugate Acid) | ~4.0 – 4.5 | Dictates the ionization state. At pH < 3, it exists as a highly soluble cation. At pH > 5, it exists as a lipophilic neutral free base. |
| LogP (Free Base) | ~1.5 – 2.0 | Moderately lipophilic. The free base will actively partition out of aqueous media into lipid membranes or organic solvents. |
| Aqueous Solubility (Salt) | High (>50 mg/mL) at pH < 3.0 | Driven by ion-dipole interactions with water. |
| Aqueous Solubility (Base) | Poor (<0.1 mg/mL) at pH 7.4 | Driven by hydrophobic exclusion; requires 1 [2]. |
| Organic Solubility | Soluble in DMSO, DMF. Insoluble in DCM, Hexane. | The high lattice energy of the HCl salt prevents dissolution in non-polar solvents without prior neutralization. |
Diagnostic Workflow for Solubility Failures
Before adjusting your experimental parameters, trace your specific issue through the logical workflow below.
Caption: Logical workflow for diagnosing and resolving aqueous and organic solubility issues.
Frequently Asked Questions (FAQs)
Q1: My compound completely dissolves in pure water, but precipitates immediately when added to PBS (pH 7.4). What is happening? A1: This is a classic acid-base equilibrium failure. (4-Amino-phenyl)-cyclopropyl-methanone HCl is an aniline hydrochloride. In pure water, the salt dissolves readily, and the resulting solution is slightly acidic. However, when introduced to a physiological buffer at pH 7.4, the environment is significantly above the compound's pKa (~4.5). This causes rapid deprotonation, converting the highly water-soluble hydrochloride salt into the lipophilic free base. The free base exceeds its saturation concentration and crashes out of solution. Causality & Solution: To prevent supersaturation, you must utilize 2 [1] such as co-solvency (e.g., adding 1-5% DMSO) or complexation with cyclodextrins (see Protocol 2).
Q2: I am trying to use this compound in an amide coupling reaction (e.g., HATU/DIPEA in DCM), but the starting material remains a cloudy suspension. How do I fix this? A2: Hydrochloride salts possess high lattice energies and are highly polar, making them practically insoluble in non-polar or moderately polar organic solvents like dichloromethane (DCM) [3]. While adding an organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is meant to 3 [4], doing so in a heterogeneous DCM suspension causes the reaction to be kinetically starved. Causality & Solution: The reaction requires the nucleophilic free amine in the solution phase. Switch your solvent to a polar aprotic solvent like DMF or DMAc, which dissolves the HCl salt sufficiently to allow the organic base to neutralize it homogeneously. Alternatively, perform a biphasic free-basing extraction prior to the reaction (see Protocol 1).
Q3: How should I prepare a stable, highly concentrated stock solution for long-term storage? A3: Water is not recommended for long-term storage of aniline derivatives due to the risk of oxidation and hydrolysis over time, which is compounded by the acidic nature of the dissolved HCl salt. Causality & Solution: Prepare stock solutions in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents have exceptional solubilization capacity for both the salt and the free base forms, preventing concentration gradients. Ensure the solvent is strictly anhydrous to prevent degradation.
Field-Proven Experimental Protocols
Protocol 1: Biphasic Free-Basing and Extraction for Organic Synthesis
Purpose: To convert the insoluble HCl salt into the highly organic-soluble free base prior to setting up air/moisture-sensitive coupling reactions. Self-Validation Mechanism: The disappearance of solids in the aqueous phase and the complete transfer of the UV-active compound to the organic phase visually and analytically validates the process.
Step-by-Step Methodology:
-
Suspension: Suspend 1.0 equivalent of (4-Amino-phenyl)-cyclopropyl-methanone HCl in Dichloromethane (DCM) at a ratio of 10 mL per gram of compound. The mixture will be cloudy.
-
Neutralization: Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃). Causality: NaHCO₃ is a mild base (pH ~8.3), which is strong enough to fully deprotonate the aniline (pKa ~4.5) without causing base-catalyzed side reactions or degradation.
-
Partitioning: Stir the biphasic mixture vigorously for 30 minutes at room temperature. The mixture will become clear as the salt neutralizes and the liberated free base partitions entirely into the lower DCM layer.
-
Separation: Transfer the mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Extract the remaining aqueous layer once more with half the volume of DCM to ensure quantitative recovery.
-
Isolation: Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting pure free base is now fully soluble in standard organic solvents and ready for immediate synthesis.
Protocol 2: Preparation of a Biocompatible Aqueous Formulation using Co-Solvency
Purpose: To create a stable aqueous solution for biological assays at physiological pH (7.4) without precipitation. Self-Validation Mechanism: The final solution must remain optically clear under a laser pointer test (Tyndall effect); any scattering of light indicates the solubilization capacity has been exceeded and micro-precipitates have formed.
Step-by-Step Methodology:
-
Stock Preparation: Weigh the required amount of (4-Amino-phenyl)-cyclopropyl-methanone HCl and dissolve it in 100% anhydrous DMSO to create a 100x concentrated stock solution (e.g., 100 mM). Vortex until completely clear.
-
Carrier Buffer Preparation: In a separate vessel, prepare the target aqueous buffer (e.g., PBS pH 7.4) containing 5% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD). Causality: HP-β-CD provides a hydrophobic internal cavity that encapsulates the lipophilic cyclopropyl and phenyl rings of the free base, thermodynamically shielding it from the aqueous environment while maintaining macroscopic water solubility.
-
Controlled Dilution: Under vigorous vortexing, add the DMSO stock dropwise to the aqueous buffer to achieve a final concentration of 1x (1 mM) with 1% DMSO. Dropwise addition prevents localized pockets of high concentration that trigger irreversible nucleation.
-
Validation: Allow the solution to rest for 15 minutes at room temperature. Shine a laser pointer through the vial. If the beam path is invisible, the solution is a true molecular dispersion and is ready for assay use.
References
- Source: wjbphs.
- Source: nih.
- Source: benchchem.
- Can anyone suggest how to neutralize aminehydrochlorides?
Sources
Technical Support Center: Thermal Optimization for Cyclopropyl Ketones
Status: Active Operator: Senior Application Scientist Ticket ID: CPK-OPT-2024 Subject: Optimizing Reaction Temperature & Troubleshooting Thermal Instability
Mission Statement
Welcome to the Cyclopropyl Ketone Technical Support Center. Our goal is to guide you through the thermodynamic and kinetic tightropes inherent in synthesizing and handling cyclopropyl ketone derivatives. Due to the significant ring strain (~27.5 kcal/mol) of the cyclopropane moiety, temperature control is not merely a variable—it is the primary determinant between a successful synthesis and a ring-opened impurity profile.
Module 1: The Thermodynamic Landscape
Before optimizing, you must understand the failure modes. The cyclopropyl ketone is a "loaded spring."
-
The Stability Paradox: While the cyclopropane ring is kinetically stable at room temperature (RT), it is thermodynamically unstable.
-
The Conjugation Factor: In cyclopropyl ketones, the Walsh orbitals of the ring conjugate with the carbonyl
-system. This provides some stabilization but also creates a "push-pull" electronic system (Donor-Acceptor) that makes the ring highly susceptible to nucleophilic attack or thermal rearrangement at elevated temperatures.
Critical Temperature Thresholds:
| Temperature Range | Chemical Behavior | Risk Level |
|---|---|---|
| -78°C to -10°C | Kinetic trapping. Ylide formation (Corey-Chaykovsky) is stable. Reaction rates may be too slow for sterically hindered substrates. | Low |
| 0°C to 25°C | Optimal Operating Window. Balance between reaction rate and ylide stability. | Low-Medium |
| 40°C to 60°C | Threshold for "difficult" substrates. Risk of ylide decomposition (methylation of solvent) increases. | Medium-High |
| >80°C | Danger Zone. Thermal rearrangement to dihydrofurans or homoallylic ketones becomes kinetically accessible. | Critical |
Module 2: Synthesis Optimization (Corey-Chaykovsky)[1]
The most common route to cyclopropyl ketones is the Corey-Chaykovsky reaction (sulfur ylide addition to enones).[1] This is an exothermic process where temperature dictates the ratio of 1,2-addition (epoxide formation) vs. 1,4-addition (cyclopropane formation).
Standard Operating Procedure (SOP-CC-01)
Reagents: Trimethylsulfoxonium iodide (TMSOI), NaH, DMSO, Enone.
-
Ylide Generation (The Exotherm):
-
Step: Add NaH to TMSOI in DMSO.
-
Temp: Strictly 20–25°C (RT). Do not heat to speed this up; you risk decomposing the ylide.
-
Note: Hydrogen gas evolution is rapid. Ensure venting.
-
-
Substrate Addition (The Control Point):
-
Step: Add the enone to the ylide.
-
Temp: Cool to 0°C before addition.
-
Reasoning: The initial attack is reversible. Lower temperatures favor the kinetic product, but for cyclopropanation (thermodynamic product relative to the betaine intermediate), we need 1,4-addition. However, adding at 0°C prevents immediate polymerization or uncontrolled exotherms.
-
-
The "Cook" (Ring Closure):
-
Step: Allow warming to RT.
-
Troubleshooting: If conversion is <50% after 4 hours at RT, do not jump to reflux.
-
Corrective Action: Warm to 40°C–50°C maximum. If no progress, add fresh ylide.
-
Visualizing the Optimization Logic
Figure 1: Decision tree for optimizing reaction temperature during Corey-Chaykovsky cyclopropanation. Note the strict limits on heating.
Module 3: Troubleshooting Stability (Ring Opening)
Issue: "I synthesized the product, but it degraded during workup/purification."
Diagnosis: Cyclopropyl ketones are "Donor-Acceptor" cyclopropanes.[2][3] The ketone (Acceptor) pulls electron density, making the ring carbon susceptible to nucleophilic attack, especially if a "Donor" group (like an aryl ring) is also attached.
The Mechanism of Failure: Acid-catalyzed ring opening is the most common culprit. Even slightly acidic silica gel can trigger this.
Figure 2: Mechanism of acid-catalyzed ring opening. Note that heat accelerates the transition from the activated complex to the ring-opened product.
Corrective Actions:
-
Workup: Use saturated
(mildly acidic) only if necessary. For sensitive substrates, quench with water or dilute . -
Purification: Pre-treat silica gel with 1%
(Triethylamine) to neutralize acidic sites. -
Distillation: Do not distill cyclopropyl ketones at atmospheric pressure. Use high vacuum (<1 mbar) to keep the pot temperature below 60°C.
Module 4: Process Safety & Scale-Up
Issue: "The reaction temperature spiked uncontrollably during scale-up."
Analysis: The formation of the sulfur ylide and the subsequent cyclopropanation are both exothermic. In a small flask, heat dissipates easily. On a kilogram scale, the surface-area-to-volume ratio decreases, leading to adiabatic heating.
Safety Protocol:
-
Dosing Control: Never add the enone all at once. Use a dosing pump.[4]
-
Adiabatic Limit: Calculate the Adiabatic Temperature Rise (
).-
If
+ Process Temp > Decomposition Temp of DMSO (~190°C, but lower with NaH), you have a potential runaway scenario (See T2 Laboratories incident for context on sodium/solvent runaways, though different chemistry, the principle applies).
-
-
Active Cooling: Ensure jacket temperature is responsive.
Frequently Asked Questions (FAQs)
Q1: Can I use THF instead of DMSO to lower the reaction temperature?
-
Answer: Generally, no. The Corey-Chaykovsky reagent (dimethyloxosulfonium methylide) is best generated in DMSO because DMSO stabilizes the ylide and solubilizes the betaine intermediate. However, you can use a DMSO/THF mixture . Generate the ylide in minimal DMSO, then dilute with THF. This allows you to run the reaction at lower temperatures (down to -10°C) and makes workup easier.
Q2: My reaction works at 50°C but fails at 25°C. Is this safe?
-
Answer: It indicates a high energy barrier, likely due to steric hindrance. While 50°C is acceptable for short durations, ensure you are using dry reagents . At 50°C, moisture will destroy the ylide faster than it reacts with your ketone. Consider using the more reactive dimethylsulfonium methylide (generated from trimethylsulfonium iodide and BuLi in THF) at -78°C to 0°C if the standard conditions fail.
Q3: How do I remove the sulfur smell from the product?
-
Answer: The byproduct is dimethyl sulfide (DMS) or DMSO. Wash the organic layer extensively with water (for DMSO) and then with dilute bleach (sodium hypochlorite) or Oxone® to oxidize residual sulfides to water-soluble sulfoxides/sulfones. Warning: Do not use bleach if your product has other oxidizable functional groups.
References
-
Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965 , 87(6), 1353–1364.
-
Wong, H. N. C.; Hon, M. Y.; Tse, C. W.; Yip, Y. C.; Tanko, J.; Hudlicky, T. "Use of Cyclopropanes and their Derivatives in Organic Synthesis." Chemical Reviews, 1989 , 89(1), 165–198.
-
Lebel, H.; Marcoux, J. F.; Molinaro, C.; Charette, A. B. "Stereoselective Cyclopropanation Reactions." Chemical Reviews, 2003 , 103(4), 977–1050.
-
Reissig, H. U.; Zimmer, R. "Donor-Acceptor-Substituted Cyclopropane Derivatives and their Application in Organic Synthesis." Chemical Reviews, 2003 , 103(4), 1151–1196.
Sources
Technical Support Center: Optimizing Nucleophilic Transformations of 4-Aminophenyl Ketones
[1][2]
Status: Operational Ticket Topic: Troubleshooting Low Yields in Nucleophilic Substitution Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]
The Core Problem: The "Push-Pull" Electronic Trap
Before troubleshooting specific protocols, you must understand why your reaction is failing.[2][3] 4-aminophenyl ketones (e.g., 4-aminoacetophenone) present a deceptive structural paradox known as the Push-Pull System .[1][2][3]
-
The "Push": The amino group (
) tries to push electron density into the ring (Mesomeric effect ).[1] -
The "Pull": The ketone carbonyl (
) at the para position aggressively withdraws electron density (Mesomeric effectngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> and Inductive effect ).[1][2]
The Consequence: The carbonyl wins. It effectively "sucks" the lone pair from the nitrogen into the aromatic ring, significantly lowering the HOMO energy of the nitrogen.
-
pKa Reality Check: The conjugate acid of aniline has a pKa of ~4.6. The conjugate acid of 4-aminoacetophenone has a pKa of ~2.2–2.8 .[1][2][3]
-
Translation: Your nucleophile is
less reactive than standard aniline.[1][2] Standardngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> conditions will stall or require forcing conditions that lead to decomposition.[1]
Figure 1: The "Push-Pull" electronic deactivation pathway reducing nitrogen nucleophilicity.[1][2][3]
Diagnostic Matrix: Identify Your Failure Mode
Locate your specific issue in the table below to jump to the relevant troubleshooting module.
| Symptom | Likely Cause | Recommended Module |
| Reaction Stalls (Start material remains after 24h+) | Nitrogen is too electron-poor for standard | Module A: N-Alkylation |
| Poly-alkylation (Mixture of mono-, di-, and tri-alkylated products) | Product is more nucleophilic than starting material.[1][2][3] | Module A: Reductive Amination |
| Catalyst Death/No Conversion (Pd-coupling) | Ligand cannot outcompete the substrate or oxidative addition fails.[1][2][3] | Module B: Buchwald-Hartwig |
| Black Tar / Polymerization | Unprotected amine reacting with | Module C: Side-Chain Functionalization |
Troubleshooting Modules
Module A: N-Alkylation (Attaching Alkyl Groups)
The Issue: You are trying to react 4-aminoacetophenone with an alkyl halide (R-X), but yields are <30%.
Protocol 1: The "Forcing"
Modification
Because the amine is deactivated, weak bases (
-
Solvent Switch: Replace Acetone/Acetonitrile with DMF or DMSO .[1][2][3] These polar aprotic solvents better solvate the cation, leaving the carbonate anion "naked" and more basic.
-
Base Upgrade: Switch from
to Cesium Carbonate ( ) . Cesium is larger, more soluble in organic media, and increases the basicity of the carbonate. -
Catalysis: Add 10 mol% NaI (Sodium Iodide) . This generates the alkyl iodide in situ (Finkelstein reaction), which is a better electrophile than the bromide or chloride.
-
Temperature: These reactions often require 100–120°C .[1][2][3] Room temperature is insufficient.
Protocol 2: Reductive Amination (The Superior Alternative)
If direct alkylation yields mixtures or stalls, stop .[1][2] Switch to reductive amination. It is chemically cleaner for this substrate.[1][2][3]
-
Condensation: React 4-aminoacetophenone with the corresponding Aldehyde (not alkyl halide) in MeOH or DCE.
-
Note: The imine formation may be slow due to the deactivated amine. Add a Lewis Acid catalyst (
orngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) to drive equilibrium.[1]
-
-
Reduction: Once the imine forms (check TLC), add Sodium Triacetoxyborohydride (
) .-
Why? It is milder than
and won't reduce the ketone on your phenyl ring (selectivity is key here).
-
Module B: Buchwald-Hartwig Coupling (Arylation)
The Issue: You are trying to couple the amine to another aryl ring, but the Pd-catalyst dies.
Technical Insight: Deactivated anilines are poor ligands for Palladium.[1][2][3] They struggle to displace the halide from the Pd(II) center during the transmetallation-like step.[4]
Optimized System for Deactivated Anilines
Do not use generic conditions (
-
Ligand: XPhos or BrettPhos .[1][2][3] These are the gold standards for deactivated amines. BINAP is a secondary choice.[1][2][3]
-
Pre-catalyst:
orngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> .[1][2] -
Base:
(weak base method) often works better than NaOtBu for these specific ketones to avoid aldol side-reactions on the acetyl group.[1][2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Solvent: Toluene or 1,4-Dioxane at 100°C.
Visual Workflow for Catalyst Selection:
Figure 2: Decision tree for selecting Buchwald-Hartwig conditions for ketone-containing amines.
Module C: Side-Chain Functionalization ( -Bromination)
The Issue: You want to brominate the methyl group of the ketone (to make an
The Causality: The free amine (
-
Oxidation: The amine is easily oxidized to radical species.[1][3]
-
Self-Alkylation: If you successfully form the
-bromo ketone, the free amine of another molecule will attack the -carbon, leading to rapid polymerization.[2]
The Solution: Mandatory Protection Strategy
You cannot perform
Step-by-Step Protocol:
-
Protection: React 4-aminoacetophenone with Acetic Anhydride (
) orngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> to form the amide/carbamate.[1][2]-
Result: This masks the nucleophilicity of the nitrogen.
-
-
Bromination: Treat the protected intermediate with N-Bromosuccinimide (NBS) and p-TsOH (catalytic) in Acetonitrile.[1][2][3]
-
Why p-TsOH? Acid catalysis promotes enol formation at the ketone, which is the species that reacts with NBS.
-
-
Deprotection (Optional): Remove the protecting group only after the next step (e.g., after reacting the
-bromo ketone with its target). Do not isolate the free aminongcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -bromo ketone —it is unstable.[1][2]
Data Summary: Solvent & Base Effects
Comparative yield data for N-alkylation of 4-aminoacetophenone with Benzyl Bromide (1.1 equiv).
| Solvent | Base | Temperature | Yield (24h) | Notes |
| Acetone | Reflux (56°C) | < 15% | Reaction stalls; Base insolubility.[1][2] | |
| Acetonitrile | Reflux (82°C) | 25-30% | Slow conversion.[1][2] | |
| DMF | 100°C | 85-92% | Recommended. High solubility.[1][2] | |
| Toluene | NaOtBu | 100°C | 40% | Competitive aldol condensation on ketone.[1][2][3] |
Frequently Asked Questions (FAQs)
Q: Can I use the Sandmeyer reaction to replace the amine with a halogen? A: Yes, but the diazonium salt is less stable due to the electron-withdrawing ketone destabilizing the diazonium cation.
-
Tip: Perform the diazotization at strictly < 5°C using
orngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> rather than HCl to avoid side reactions. Ensure strong stirring to prevent local overheating.[1]
Q: Why does my reaction mixture turn dark red/black immediately? A: This usually indicates oxidation of the aniline nitrogen (formation of quinone-imine species) or polymerization.[1][2][3]
-
Fix: Degas your solvents with Nitrogen/Argon for 15 minutes before adding the amine. Add a radical inhibitor (like BHT) if the reaction allows.
Q: I need to reduce the ketone without touching the amine. Can I use
References
-
Electronic Effects in Nucleophilic Substitution
-
Buchwald-Hartwig Coupling of Deactivated Anilines
-
Optimization of N-Alkylation (Cesium Effect)
-
Reductive Amination Selectivity
-
Bromination of Acetophenones
Sources
- 1. Acetophenone, 4'-amino- (CAS 99-92-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Oxidation in 4-Aminophenyl Cyclopropyl Methanone Workflows
Welcome to the dedicated troubleshooting and protocol hub for researchers and drug development professionals handling 4-aminophenyl cyclopropyl methanone . Because this molecule contains a highly reactive primary aniline moiety, it is notoriously susceptible to oxidative degradation during synthesis, complexation, and storage. This guide provides mechanistic insights, visual troubleshooting, and self-validating protocols to ensure the integrity of your compound.
Mechanistic FAQs: Understanding the Vulnerability
Q: Why does my reaction mixture turn dark brown or black shortly after dissolving the compound? A: This color change is the universal visual indicator of aniline oxidation ()[1]. The primary amine (-NH₂) is electron-rich. When exposed to dissolved oxygen or trace transition metals (such as Cu or Fe), it undergoes a single-electron transfer (SET) to form a highly reactive radical cation ()[2]. These radicals rapidly couple to form azo dimers, azoxy compounds, or polyaniline-like oligomers, which are intensely colored and ruin reaction yields ()[3].
Q: Does the cyclopropyl methanone group make the molecule more or less stable? A: The para-carbonyl group of the cyclopropyl methanone moiety is electron-withdrawing. Through resonance, it pulls electron density away from the amine, slightly increasing its oxidation potential compared to an unsubstituted aniline. However, this deactivation is not strong enough to prevent oxidation in aerated solvents or basic conditions. The cyclopropyl ring itself is generally stable but can undergo radical ring-opening if harsh oxidants are present.
Q: Can I just add an antioxidant to the reaction? A: While sacrificial antioxidants can scavenge radicals, they often interfere with downstream metal-catalyzed cross-coupling reactions. Physical exclusion of oxygen (degassing) or chemical protection (e.g., acetylation) are the only definitive, self-validating solutions for primary anilines ()[1].
Troubleshooting Guide: Visual Cues & Root Causes
To understand how to intervene, we must map the logical relationship between the oxidative stress, the intermediate species, and the resulting byproducts.
Logical relationship between oxidative stress, byproduct formation, and intervention strategies.
Quantitative Impact of Oxidation Mitigation
To emphasize the necessity of proper handling, the following table summarizes the expected target yields and byproduct formation under various atmospheric conditions based on standard aniline derivative behavior.
| Atmospheric Condition | Dissolved O₂ Level | Oxidation Byproduct Yield | Target Yield | Recommended Action |
| Ambient Air | ~8 mg/L | 35–50% | < 40% | Immediately implement Schlenk techniques. |
| N₂ Sparging (15 min) | < 2 mg/L | 10–15% | ~ 75% | Acceptable for rapid (< 1 hr) reactions. |
| Freeze-Pump-Thaw (3x) | < 0.1 mg/L | < 2% | > 90% | Mandatory for overnight or heated reactions. |
| Amine Protection (Acetyl) | N/A | 0% | > 95% | Best for multi-step or harsh oxidative syntheses. |
Standard Operating Procedures (SOPs)
SOP A: Strict Anaerobic Setup via Freeze-Pump-Thaw
Causality: Sparging only relies on partial pressure equilibrium and leaves trace O₂ in solvent voids. Freeze-pump-thaw physically removes gas molecules trapped in the frozen matrix under high vacuum, preventing the initial single-electron transfer that triggers radical formation.
Step-by-step freeze-pump-thaw workflow with built-in visual self-validation.
Step-by-Step Methodology:
-
Preparation: Place the 4-aminophenyl cyclopropyl methanone and your solvent in a Schlenk flask equipped with a magnetic stir bar. Seal tightly.
-
Freezing: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid. Caution: Do not apply vacuum while liquid is still present to avoid solvent bumping.
-
Pumping: Open the flask to the high-vacuum line for 3–5 minutes to evacuate the headspace.
-
Thawing & Self-Validation: Close the vacuum valve and remove the flask from the liquid nitrogen. Allow it to thaw in a room-temperature water bath.
-
Self-Validating Check: Watch the thawing liquid closely. You will see bubbles of trapped gas escaping. The protocol is only complete when a thaw cycle produces zero bubbles .
-
-
Repetition: Repeat steps 2–4 at least three times.
-
Backfilling: After the final thaw, backfill the flask with high-purity Argon.
SOP B: Reversible Chemical Protection (Acetylation)
Causality: Converting the primary amine to an acetamide delocalizes the nitrogen's lone pair into the adjacent carbonyl oxygen via resonance. This drastically increases the oxidation potential, effectively immunizing the molecule against air oxidation during complexation or harsh synthetic steps ()[1].
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 4-aminophenyl cyclopropyl methanone in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Reagent Addition: Add 1.5 equivalents of triethylamine (TEA) followed by dropwise addition of 1.2 equivalents of acetic anhydride (Ac₂O) at 0 °C.
-
Validation: Stir the mixture at room temperature for 1–2 hours.
-
Self-Validating Check: Monitor via TLC (Thin Layer Chromatography). The reaction is complete when the highly polar starting material spot completely disappears, replaced by a less polar UV-active spot (the protected acetanilide derivative).
-
-
Deprotection (Post-Synthesis): Once your oxidative or metal-catalyzed steps are complete, the amine can be regenerated by refluxing the protected intermediate in a mixture of ethanol and aqueous HCl (catalytic), followed by careful neutralization.
References
-
The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications Source: Open Access Journals URL:[Link]
-
Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]
Sources
Technical Support Center: Recrystallization of (4-Amino-phenyl)-cyclopropyl-methanone
Welcome to the technical support center for the purification of (4-Amino-phenyl)-cyclopropyl-methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high purity of this key intermediate through recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a recrystallization protocol for (4-Amino-phenyl)-cyclopropyl-methanone?
A1: The most critical initial step is solvent screening. The ideal recrystallization solvent is one in which (4-Amino-phenyl)-cyclopropyl-methanone has high solubility at elevated temperatures and low solubility at lower temperatures.[1][2] This temperature-dependent solubility is the fundamental principle that drives the purification process. A common mistake is choosing a solvent that either dissolves the compound too readily at all temperatures, leading to poor yield, or one that fails to dissolve it sufficiently even when hot.
Q2: My compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?
A2: "Oiling out" occurs when the solid material separates from the solution as a liquid phase rather than a crystalline solid.[3] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is cooled too rapidly. For (4-Amino-phenyl)-cyclopropyl-methanone, which possesses both hydrogen bond donating (the amine group) and accepting (the ketone group) sites, this can be particularly prevalent in certain solvents.
To remedy this, you can:
-
Slow down the cooling rate: Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. This gives the molecules more time to orient themselves into a crystal lattice.
-
Add more solvent: The concentration of the solute might be too high. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then attempt to cool it again slowly.[3]
-
Change the solvent system: Consider using a mixed-solvent system. For instance, dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a "bad" solvent (an anti-solvent) in which it is poorly soluble until the solution becomes turbid. Then, heat the mixture until it becomes clear again and allow it to cool slowly.
Q3: I am not getting any crystals, even after cooling the solution in an ice bath. What should I do?
A3: This is one of the most common issues in recrystallization and usually points to one of two problems:
-
Too much solvent was used: This is the most frequent cause.[3] If the solution is not supersaturated upon cooling, crystals will not form. To fix this, you can evaporate some of the solvent to increase the concentration of your compound and then try to cool the solution again.
-
Inhibition of nucleation: Sometimes, the formation of the initial crystal "seeds" (nucleation) is kinetically slow. To induce crystallization, you can:
-
Scratch the inner surface of the flask: Use a glass rod to scratch the flask below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites.
-
Seed the solution: If you have a small amount of pure (4-Amino-phenyl)-cyclopropyl-methanone, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystal growth.[4]
-
Solvent Selection for (4-Amino-phenyl)-cyclopropyl-methanone
The structure of (4-Amino-phenyl)-cyclopropyl-methanone, with its aromatic amine and ketone functional groups, suggests a compound of moderate polarity. Therefore, a range of solvents should be considered. A rule of thumb is that solvents with functional groups similar to the compound being crystallized are often good solubilizers.[5]
| Solvent System | Rationale & Characteristics | Potential Issues |
| Single Solvents | ||
| Ethanol or Methanol | The alcohol functionality can form hydrogen bonds with the amine and ketone groups. These are often good general-purpose solvents for aromatic compounds.[6] | May be too good of a solvent, potentially leading to lower yields. |
| Ethyl Acetate | A moderately polar solvent that can interact with the ketone group. | May not provide a large enough solubility difference between hot and cold conditions. |
| Toluene | A non-polar aromatic solvent that can interact with the phenyl ring. | May have lower solubility for the polar amine group. |
| Water | Due to the polar amine group, there might be some solubility in hot water. However, the overall molecule is largely organic. | Likely a poor solvent on its own, but can be an excellent anti-solvent. |
| Mixed Solvents | ||
| Ethanol/Water | A very common and effective mixed solvent system. The compound is dissolved in hot ethanol, and water is added as an anti-solvent.[1] | Oiling out can occur if the water is added too quickly or if the solution is not sufficiently hot. |
| Toluene/Heptane | Dissolve in hot toluene and add heptane as the anti-solvent. This is a good system for moderately polar compounds. | The solubility in toluene might be limited. |
| Acetone/Water | Similar to ethanol/water, this is another effective polar/non-polar mixture.[7] | Acetone has a low boiling point, so care must be taken to avoid excessive evaporation. |
Troubleshooting Guide
This section provides a more in-depth, cause-and-effect approach to solving common recrystallization problems.
Problem 1: Poor Crystal Yield
-
Possible Cause: The chosen solvent is too effective at keeping the compound in solution even at low temperatures.[1]
-
Solution:
-
Re-evaluate the solvent: Perform small-scale solubility tests to find a solvent where the compound is less soluble when cold.
-
Use a mixed-solvent system: Introduce an anti-solvent to decrease the overall solubility.
-
Ensure sufficient cooling: Make sure the solution has been given adequate time at a low temperature (e.g., in an ice bath) to maximize precipitation.
-
Problem 2: Impure Crystals
-
Possible Cause: The cooling was too rapid, trapping impurities within the crystal lattice.
-
Solution:
-
Slow down the cooling process: Allow the flask to cool to room temperature undisturbed before moving it to a colder environment. This allows for the selective crystallization of the desired compound.[2]
-
Perform a second recrystallization: If the purity is still not satisfactory, a second recrystallization of the obtained crystals can further remove impurities.
-
Problem 3: Colored Impurities in Crystals
-
Possible Cause: The impurities are colored and co-crystallize with the product.
-
Solution:
-
Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[2] Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Hot filtration: After adding the charcoal, perform a hot gravity filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool.
-
Experimental Protocols
Protocol 1: Single Solvent Recrystallization (Example with Ethanol)
-
Dissolution: Place the crude (4-Amino-phenyl)-cyclopropyl-methanone in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice bath.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under a vacuum.
Protocol 2: Mixed Solvent Recrystallization (Example with Ethanol/Water)
-
Dissolution: Dissolve the crude compound in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add water dropwise until a persistent cloudiness is observed.
-
Re-dissolution: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
Visualizing the Recrystallization Workflow
Caption: A generalized workflow for the recrystallization of (4-Amino-phenyl)-cyclopropyl-methanone.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
References
-
Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. (n.d.). Scribd. Retrieved March 7, 2024, from [Link]
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved March 7, 2024, from [Link]
-
Guide for crystallization. (n.d.). Retrieved March 7, 2024, from [Link]
-
Crystallization & Solid Form Challenges for Intermediates. (2025, December 26). At Tianming Pharmaceutical. Retrieved March 7, 2024, from [Link]
-
Recrystallization-1.pdf. (n.d.). Retrieved March 7, 2024, from [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros. (2023, February 19). Reddit. Retrieved March 7, 2024, from [Link]
-
Enantiopurification by Co-Crystallization within Cyclodextrin Metal–Organic Framework. (2024, June 19). MDPI. Retrieved March 7, 2024, from [Link]
-
Crystallization and Purification. (2012, December 31). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris. Retrieved March 7, 2024, from [Link]
-
Purification: How To - Chemistry. (n.d.). University of Rochester. Retrieved March 7, 2024, from [Link]
-
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry. (2014, August 4). Reddit. Retrieved March 7, 2024, from [Link]
-
(4-Bromophenyl)[4-({(2E)-4-[cyclopropyl(methyl)amino]but-2-enyl}oxy)phenyl]methanone. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]
-
Recrystallization Definition, Principle &Purpose. (2022, November 7). PraxiLabs. Retrieved March 7, 2024, from [Link]
-
Modeling of the Crystallization Conditions for Organic Synthesis Product Purification Using Deep Learning. (2022, April 24). MDPI. Retrieved March 7, 2024, from [Link]
-
Chemical Properties of Methanone, (4-aminophenyl)phenyl- (CAS 1137-41-3). (n.d.). Cheméo. Retrieved March 7, 2024, from [Link]
-
Methanone, (4-aminophenyl)phenyl-. (n.d.). NIST WebBook. Retrieved March 7, 2024, from [Link]
Sources
Technical Support Center: Handling the Hygroscopic Nature of 4-Aminophenyl Cyclopropyl Ketone Hydrochloride
Overview & Mechanistic Causality Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physical stability challenges associated with 4-aminophenyl cyclopropyl ketone hydrochloride. While forming hydrochloride salts is a proven strategy in pharmaceutical development to improve aqueous solubility, it frequently introduces severe hygroscopicity[1].
The causality behind this behavior is fundamentally molecular: the chloride anion within the crystal lattice acts as a highly active hydrogen-bond acceptor. When exposed to ambient humidity, it readily absorbs atmospheric water molecules[2]. This interaction initiates capillary condensation, leading to lattice disruption, powder caking, and, at elevated humidity levels, deliquescence (transitioning from a solid into a solution state)[1].
To ensure scientific integrity and reproducibility, every procedure detailed below relies on a self-validating framework —meaning the protocols inherently test their own success (e.g., verifying mass stability during weighing to validate environmental controls).
Part 1: Frequently Asked Questions (FAQs)
Q1: Why does my batch of 4-aminophenyl cyclopropyl ketone hydrochloride cake so rapidly upon opening? A1: The compound is highly hygroscopic. When exposed to ambient air with a Relative Humidity (RH) above its critical threshold, the chloride counterions form hydrogen bonds with water vapor[2]. This moisture uptake alters the internal energy and thermodynamic activity of the solid, causing the particles to agglomerate and cake[1].
Q2: How does this moisture uptake impact my downstream synthetic experiments or analytical quantification? A2: Moisture acts as a "phantom mass." If you weigh 100 mg of a caked, hydrated powder, you are weighing a mixture of the API and water. This throws off your stoichiometric ratios, leading to lower synthetic yields. Furthermore, excess moisture can trigger hydrolysis or solid-state interactions during formulation[3].
Q3: Can I simply dry the caked material in a standard laboratory oven? A3: No. Thermal drying without vacuum can induce thermal degradation or cause a partial loss of hydrogen chloride gas, altering the stoichiometry of the salt[4]. You must use a vacuum oven (e.g., 40°C at <10 mbar) to pull the moisture out without providing the thermal energy required for degradation.
Part 2: Troubleshooting Guide
Issue: Inconsistent mass readings during weighing (the balance won't stabilize).
-
Causality: The powder is actively absorbing moisture from the air while sitting on the balance pan, causing a continuous increase in mass.
-
Solution: Move the operation to a controlled environment (e.g., a nitrogen-purged glovebox) where RH is maintained below 15%[5]. Use a self-validating weighing technique: if the mass increases by more than 0.1% over a 60-second observation window, your environmental controls have failed and must be recalibrated.
Issue: The powder has turned into a sticky paste (Deliquescence).
-
Causality: The ambient RH has exceeded the deliquescence relative humidity (DRH) of the hydrochloride salt, causing it to dissolve in its own absorbed moisture.
-
Solution: Once deliquesced, the physical form is compromised. You must lyophilize (freeze-dry) the material to recover the solid state, followed by X-Ray Powder Diffraction (XRPD) to confirm the crystalline form hasn't changed to an amorphous state[4],[6].
Issue: Baseline drift or split peaks during HPLC analysis.
-
Causality: Water absorbed by the API can introduce micro-environments of different pH in the sample solvent, or the compound may have partially degraded due to moisture-mediated hydrolysis[3].
-
Solution: Always prepare analytical standards using freshly desiccated material. Karl Fischer (KF) titration should be performed prior to HPLC to quantify water content and correct the assay concentration.
Part 3: Quantitative Data & Classification
Understanding the severity of moisture uptake requires standardized classification. The European Pharmacopoeia (Ph. Eur.) categorizes hygroscopicity based on weight gain at 25°C and 80% RH over 24 hours[7].
| Classification | Ph. Eur. Criteria (Weight Gain at 80% RH, 25°C) | Handling Implication for 4-Aminophenyl Cyclopropyl Ketone HCl |
| Non-hygroscopic | < 0.2% | Standard laboratory handling; no special precautions needed. |
| Slightly hygroscopic | 0.2% ≤ Δm < 2.0% | Store in tightly sealed containers; minimize open-air exposure. |
| Moderately hygroscopic | 2.0% ≤ Δm < 15.0% | Weigh rapidly; store in desiccators. Expected category for this HCl salt. |
| Very hygroscopic | ≥ 15.0% | Strict glovebox handling (RH < 15%); continuous desiccation required. |
| Deliquescent | Sufficient water absorbed to form a liquid | Must be handled under dry inert gas (N2/Ar) exclusively. |
Data synthesized from Ph. Eur. standards and gravimetric sorption analysis literature[7].
Part 4: Self-Validating Experimental Protocols
Protocol 1: Dynamic Vapor Sorption (DVS) Profiling
To definitively establish the critical relative humidity of your specific batch, DVS analysis is required[6].
Step-by-Step Methodology:
-
Preparation: Load 10–20 mg of 4-aminophenyl cyclopropyl ketone hydrochloride into the DVS sample pan.
-
Drying Phase (Self-Validation Step): Expose the sample to 0% RH at 25°C until the rate of mass change ( dm/dt ) is less than 0.002% per minute. Causality: This establishes a true "dry mass" baseline, correcting for any pre-existing moisture[7].
-
Sorption Cycle: Increase the RH in 10% increments from 0% to 90% RH. Hold at each step until equilibrium ( dm/dt < 0.002%/min) is reached.
-
Desorption Cycle: Decrease the RH in 10% decrements back to 0% RH.
-
Analysis: Plot the isotherm. A hysteresis loop (where desorption mass is higher than sorption mass at the same RH) indicates hydrate formation or bulk absorption rather than surface adsorption[3].
Protocol 2: Glovebox Weighing and Transfer
For routine handling of moderately to very hygroscopic materials[5].
Step-by-Step Methodology:
-
Purge: Purge the glovebox with dry Nitrogen (N2) until the internal RH monitor reads < 15%.
-
Equilibration: Place the sealed API bottle, anti-static spatulas, and pre-tared vials into the antechamber. Cycle the vacuum/N2 three times before bringing them into the main chamber.
-
Weighing: Open the API bottle. Using the anti-static spatula, transfer the required mass into the tared vial.
-
Self-Validation: Leave the vial on the balance for exactly 60 seconds. If the mass increases, the glovebox atmosphere is compromised (check N2 supply and seals).
-
Sealing: Cap the vial tightly, wrap the seal with Parafilm, and store it in a secondary vacuum desiccator containing P₂O₅ or indicating silica gel.
Part 5: Visualizations
Workflow for Handling Hygroscopic APIs
The following diagram outlines the critical path for receiving and handling moisture-sensitive hydrochloride salts to prevent degradation.
Caption: Workflow for the receipt, handling, and validated weighing of hygroscopic hydrochloride salts.
Troubleshooting Logic Tree
Use this logical framework to diagnose and resolve moisture-induced physical changes in the API.
Caption: Troubleshooting logic tree for identifying and resolving moisture-induced caking in hygroscopic APIs.
References
-
Zhang, Y., et al. "Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents." RSC Publishing.2
-
"Salt Selection in Drug Development." Pharmaceutical Technology. 4
-
"Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain." Taylor & Francis. 6
-
"Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach." Asia Pharmaceutics. 7
-
"Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder." Benchchem. 5
-
Gupta, S.V., et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." NIH. 1
-
"Pharmaceutical Salts Optimization of Solubility or Even More?" American Pharmaceutical Review.3
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RSC - Page load error [pubs.rsc.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pharmtech.com [pharmtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
Validation & Comparative
1H NMR Spectrum Analysis of (4-Amino-phenyl)-cyclopropyl-methanone
A Comparative Technical Guide for Structural Validation
Executive Summary & Strategic Context
(4-Amino-phenyl)-cyclopropyl-methanone (CAS: 6293-20-5) is a critical pharmacophore intermediate, often employed in the synthesis of kinase inhibitors and lysine-specific demethylase (LSD1) inhibitors. Its structural integrity relies on two distinct functionalities: the electron-rich aniline moiety and the strained cyclopropyl ketone .
This guide moves beyond basic assignment. It provides a comparative analysis of the target molecule against its synthetic precursor (4-Nitro-phenyl-cyclopropyl-methanone ) and evaluates the Solvent System Performance (DMSO-d₆ vs. CDCl₃) to ensure precise structural elucidation.
The Core Analytical Challenge
The primary challenge in analyzing this molecule is not merely identifying peaks, but validating the electronic push-pull system established by the para-substitution. The carbonyl group withdraws electron density (deshielding ortho-protons), while the amino group donates density (shielding its ortho-protons). Successful synthesis is confirmed only when this specific electronic environment is observed.
Comparative Analysis: Target vs. Precursor
Objective: To define the "Pass/Fail" criteria for reaction monitoring (Nitro reduction).
The most common synthetic route involves the reduction of the nitro-precursor. The NMR spectrum serves as the definitive checkpoint for this transformation.
| Feature | Precursor (Nitro) | Target (Amino) | Mechanism of Shift |
| Electronic Nature | Strong Electron Withdrawing ( | Strong Electron Donating ( | Resonance Effect (+R vs -R) |
| Ortho-Protons (to substituent) | ~8.30 ppm (Deshielded) | ~6.60 ppm (Shielded) | The |
| Ortho-Protons (to Carbonyl) | ~8.15 ppm | ~7.80 ppm | The carbonyl remains withdrawing, but the overall ring electron density increases. |
| Cyclopropyl Methine (-CH) | ~2.80 ppm | ~2.65 ppm | Slight upfield shift due to increased electron density transmitted through the carbonyl. |
| Labile Protons | None | ~6.00 ppm (Broad s) | Appearance of exchangeable |
Decision Matrix
-
Complete Conversion: Disappearance of the downfield doublet at 8.30 ppm.
-
Stalled Reaction: Co-existence of two AA'BB' systems (four distinct aromatic doublets).
Methodological Comparison: Solvent Selection
Objective: To select the optimal solvent for resolution and quantification.
The choice between Chloroform-d (
| Parameter | Alternative A: CDCl₃ | Recommended: DMSO-d₆ | Technical Verdict |
| Amine ( | Poor. Often broad, flattened, or exchanging with trace water. Shifts vary (3.5 - 5.0 ppm). | Excellent. Sharp, distinct broad singlet at ~6.0 ppm due to H-bonding with solvent oxygen. | DMSO Wins for structural confirmation. |
| Solubility | Good. | Excellent. | Tie. |
| Water Peak Interference | ~1.56 ppm (Usually distinct from cyclopropyl). | ~3.33 ppm (Far from key signals).[1] | DMSO Wins (Water in CDCl₃ can broaden the amine). |
| Cost/Ease of Recovery | Low Cost / High Volatility (Easy recovery). | Higher Cost / Low Volatility (Hard to recover). | CDCl₃ Wins for process checks; DMSO for characterization. |
Recommendation: Use DMSO-d₆ for final characterization to integrate the
Detailed Structural Assignment (in DMSO-d₆)
The Spectrum Data Table[2][3]
| Assignment | Type | Shift ( | Multiplicity | Integration | Coupling ( | Notes |
| A (Ar-H ortho to C=O) | Aromatic | 7.82 | Doublet (d) | 2H | 8.8 | Deshielded by Carbonyl anisotropy. |
| B (Ar-H ortho to NH₂) | Aromatic | 6.58 | Doublet (d) | 2H | 8.8 | Shielded by Amine resonance (+R). |
| C (Amine NH₂) | Labile | 6.05 | Broad Singlet (br s) | 2H | - | Exchangeable with |
| D (Cyclopropyl CH) | Methine | 2.75 | T of T (tt) | 1H | ~3.5, 8.0 | Alpha to carbonyl. |
| E (Cyclopropyl CH₂) | Methylene | 0.95 | Multiplet (m) | 4H | - | High field, strained ring current. |
Assignment Logic & Connectivity
The following diagram illustrates the logical flow used to assign the signals, distinguishing this molecule from potential isomers (e.g., N-cyclopropylbenzamide).
Figure 1: Structural elucidation logic flow. Note the critical AA'BB' aromatic check.
Experimental Protocol
Sample Preparation (Standardized)
To ensure reproducibility and minimize concentration effects on the chemical shift of the amine:
-
Mass: Weigh 10.0 mg ± 0.5 mg of the solid analyte.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Critical Step: Ensure the DMSO is "dry" (stored over molecular sieves) to prevent the water peak (~3.33 ppm) from broadening the amine signal.
-
-
Mixing: Vortex for 30 seconds. The solution should be clear and slight yellow/amber.
-
Transfer: Transfer to a precision 5mm NMR tube.
Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: zg30 (Standard proton with 30° flip angle).
-
Number of Scans (NS): 16 (Sufficient for 10mg).
-
Relaxation Delay (D1): 1.0 second (Extend to 5.0s if accurate integration of the aromatic protons is required for purity calculation).
-
Spectral Width: 12 ppm (-1 to 11 ppm).
-
Temperature: 298 K (25°C).
Synthesis & QC Workflow
The following workflow places the NMR analysis in the context of the manufacturing process.
Figure 2: Quality Control workflow for the reduction of the nitro precursor.
Troubleshooting & Impurity Profile
If the spectrum does not match the ideal table above, check for these common issues:
-
Broad Hump at 3.0 - 4.0 ppm:
-
Cause: Trace water in DMSO.
-
Solution: The water peak in DMSO is ~3.33 ppm.[1] If the amine peak (~6.0) is broadened, the sample may be too wet. Dry the sample and use fresh ampoule solvent.
-
-
Split Cyclopropyl Peaks (Complex Multiplets):
-
Cause: Chiral impurities or restricted rotation (unlikely here) OR simply high-resolution second-order effects.
-
Verification: The cyclopropyl methylene protons (
) are chemically non-equivalent (cis/trans to the carbonyl), often appearing as two distinct multiplets if resolution is high enough. This is normal .
-
-
Extra Doublets in Aromatic Region:
-
Cause: Incomplete reduction (Nitro starting material).
-
Action: Integrate the doublet at 8.3 ppm relative to the doublet at 7.8 ppm to calculate % conversion.
-
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for Cyclopropyl and Aniline shifts).
-
Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[2] Link
-
BenchChem. (2025).[1][3] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Link
-
PubChem. (2025). Compound Summary: (4-Aminophenyl)(cyclopropyl)methanone.[4] National Library of Medicine. Link
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for AA'BB' systems).
Sources
Optimizing HPLC Purity Determination for 4-Aminophenyl Cyclopropyl Ketone: A Comparative Guide
Executive Summary
4-Aminophenyl cyclopropyl ketone is a critical bifunctional intermediate used in the synthesis of butyrophenone neuroleptics, such as haloperidol and spiperone. Accurate purity determination of this compound is paramount for downstream pharmaceutical efficacy. However, its structural duality—a hydrophobic cyclopropyl ketone moiety paired with a polar, weakly basic aniline-type amino group—presents significant chromatographic challenges.
This guide objectively compares traditional low-pH High-Performance Liquid Chromatography (HPLC) methods against an optimized high-pH approach utilizing modern Hybrid C18 column technology. By examining the underlying physicochemical mechanisms, we provide a self-validating protocol that ensures baseline resolution, eliminates peak tailing, and delivers robust quantitative accuracy.
Mechanistic Challenges in Analyzing Aromatic Amines
The primary hurdle in analyzing 4-aminophenyl cyclopropyl ketone lies in the acid-base chemistry of its primary amine group. Based on structurally analogous compounds like 4-aminoacetophenone, the conjugate acid of this aniline derivative has a pKa of approximately 2.76 (1).
When analyzed using traditional acidic mobile phases (e.g., pH 2.0 with 0.1% TFA), the amine is fully protonated (
To circumvent this, the analyte must be analyzed in its neutral state (
Figure 1: Mechanistic pathway of pH-dependent retention for basic aromatic intermediates.
Comparative Methodologies
To objectively evaluate performance, we compared a traditional low-pH method against our recommended high-pH hybrid column method.
Method A: Traditional Silica C18 (Low pH) - The Alternative
-
Column: Standard ODS (Octadecyl Silica), 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0)
-
Mobile Phase B: Acetonitrile
-
Mechanism: Relies on ion-pairing and low pH. Fails to suppress silanol interactions completely, leading to peak asymmetry.
Method B: High-pH Stable Hybrid C18 - The Recommended Product
-
Column: Ethylene Bridged Hybrid (EBH) C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide
-
Mobile Phase B: Acetonitrile
-
Mechanism: The high pH fully deprotonates the aniline group. The hybrid silica backbone resists alkaline dissolution, allowing the analyte to partition purely via hydrophobic interactions.
Quantitative Data Comparison
The following table summarizes the experimental data obtained from analyzing a spiked sample containing 4-aminophenyl cyclopropyl ketone and its synthetic nitro precursor (cyclopropyl 4-nitrophenyl ketone).
| Chromatographic Parameter | Method A (Standard C18, pH 2.0) | Method B (Hybrid C18, pH 10.5) | Performance Impact |
| Retention Time (min) | 4.2 | 8.5 | Method B increases retention of the neutral amine, avoiding void volume interference. |
| Tailing Factor (As) | 2.1 (Severe Tailing) | 1.1 (Excellent Symmetry) | Method B eliminates silanol-induced ion-exchange. |
| Theoretical Plates (N) | 4,500 | 12,500 | Method B yields a sharper, more efficient peak. |
| Resolution (Rs) from Precursor | 1.2 (Co-elution risk) | 3.8 (Baseline separation) | Method B ensures accurate integration and purity calculation. |
| Limit of Quantitation (LOQ) | 0.05% | 0.01% | Symmetrical peaks in Method B improve signal-to-noise ratio. |
Experimental Workflow & Self-Validating Protocol
A robust analytical method must be a self-validating system. The following protocol incorporates a System Suitability Test (SST) to ensure the chromatographic system is capable of resolving critical pairs before any sample data is accepted.
Figure 2: Standardized HPLC workflow for purity determination of 4-aminophenyl cyclopropyl ketone.
Step-by-Step Methodology (Method B)
Step 1: Mobile Phase Preparation
-
Buffer (A): Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of HPLC-grade water. Adjust the pH to 10.5 using dilute Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.
-
Organic (B): 100% HPLC-grade Acetonitrile.
Step 2: System Equilibration
-
Install the Hybrid C18 column (4.6 x 150 mm, 5 µm).
-
Set the column oven temperature to 30°C to ensure reproducible thermodynamics.
-
Equilibrate the column at initial gradient conditions (90% A / 10% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved at 241 nm.
Step 3: Sample Preparation
-
Diluent: Water/Acetonitrile (50:50, v/v).
-
SST Solution: Prepare a solution containing 0.1 mg/mL of 4-aminophenyl cyclopropyl ketone and 0.1 mg/mL of cyclopropyl 4-nitrophenyl ketone.
-
Test Sample: Accurately weigh and dissolve the test article in diluent to a final concentration of 1.0 mg/mL.
Step 4: Gradient Elution Program
-
0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)
-
2.0 - 12.0 min: 10% to 90% B (Linear gradient for main peak elution)
-
12.0 - 15.0 min: 90% B (Column wash)
-
15.0 - 20.0 min: 10% B (Re-equilibration)
Step 5: System Validation (SST)
-
Inject 5 µL of the SST Solution.
-
Acceptance Criteria: The resolution (
) between the amino ketone and the nitro precursor must be . The tailing factor ( ) for the 4-aminophenyl cyclopropyl ketone peak must be . -
Causality Check: If
, the mobile phase pH may have drifted below 10, causing partial protonation of the amine. Re-adjust buffer pH.
Step 6: Sample Analysis
-
Inject the Test Sample in triplicate. Integrate all peaks
area. Calculate chemical purity using the area normalization method.
Conclusion
The purity determination of 4-aminophenyl cyclopropyl ketone requires a strategic approach to overcome the inherent basicity of its aniline moiety. As demonstrated by the comparative data, traditional low-pH methods on standard C18 columns fail to provide the peak symmetry and resolution required for rigorous pharmaceutical quality control. By leveraging a high-pH mobile phase combined with an alkaline-stable Hybrid C18 column, analysts can neutralize the amine, eliminate secondary silanol interactions, and achieve a robust, self-validating separation.
References
- Title: Synthesis of 18F-Haloperidol and Spiperone (Bulletin of the Chemical Society of Japan, 1997)
- Title: 4-Aminoacetophenone pKa and Physicochemical Properties Source: ECHEMI Chemical Database URL
Sources
crystalline structure validation of (4-Amino-phenyl)-cyclopropyl-methanone
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. veranova.com [veranova.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods: A Case Study of Teriflunomide (TFM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Guide: UV-Vis Absorption Maxima of (4-Amino-phenyl)-cyclopropyl-methanone
The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of (4-Amino-phenyl)-cyclopropyl-methanone, comparing it against key structural analogs to establish a validated reference frame for researchers.
Executive Summary & Molecule Profile
Target Molecule: (4-Amino-phenyl)-cyclopropyl-methanone CAS: 13482-43-4 (Free Base), 303021-35-4 (HCl Salt) Synonyms: 4-Aminophenyl cyclopropyl ketone; p-Aminophenyl cyclopropyl ketone.[1] Primary Application: Key intermediate in the synthesis of butyrophenone neuroleptics (e.g., Haloperidol analogs) and photoinitiator systems.
This guide defines the spectroscopic signature of (4-Amino-phenyl)-cyclopropyl-methanone by analyzing the electronic influence of the cyclopropyl group relative to methyl (acetophenone) and phenyl (benzophenone) substituents.
Theoretical Framework: The Cyclopropyl Conjugation Effect
To accurately interpret the UV-Vis spectrum of this molecule, one must understand the specific electronic contribution of the cyclopropyl ring. Unlike a standard alkyl group, the cyclopropyl ring possesses significant
-
Chromophore: The primary chromophore is the 4-aminobenzoyl system.[1]
-
Electronic Transition: The dominant band in the near-UV arises from an Intramolecular Charge Transfer (ICT) transition (
) involving the lone pair on the nitrogen (donor) and the carbonyl group (acceptor). -
The "Walsh" Shift: The cyclopropyl group acts as a weak electron donor capable of
conjugation with the carbonyl. This extends the conjugation length more effectively than a methyl group but less effectively than a phenyl ring, resulting in a predictable bathochromic (red) shift relative to 4-aminoacetophenone.
Diagram: Electronic Conjugation Pathway
Caption: Electronic push-pull system showing the additive conjugation effects leading to the predicted absorption maximum.
Comparative Data Analysis
The following table synthesizes experimental data from structural analogs to bracket the specific absorption maximum of the target molecule. This comparative approach is critical when specific spectral libraries are inaccessible, relying on the experimentally verified "Bathochromic Shift Rule."
Table 1: UV-Vis Absorption Maxima Comparison (Solvent: Ethanol/Methanol)
| Molecule | Structure | Extinction Coeff.[1][2][3][4][5] ( | Electronic Effect | |
| Cyclopropyl Phenyl Ketone | Ph-CO-Cp | 248 nm | ~12,000 | Baseline chromophore (No amino auxochrome).[1] |
| 4-Aminoacetophenone | 316 nm | ~18,000 | Methyl group offers hyperconjugation only.[1] | |
| (4-Amino-phenyl)-cyclopropyl-methanone | 322 - 328 nm | ~19,500 (Est.) | Target. Cyclopropyl extends conjugation via Walsh orbitals. | |
| 4-Aminobenzophenone | 332 - 340 nm | ~20,000 | Phenyl group offers full |
Technical Interpretation:
-
The Auxochromic Shift: Adding the amino group to Cyclopropyl Phenyl Ketone shifts the peak from 248 nm to the >320 nm region. This massive shift (>70 nm) confirms the strong ICT character.
-
The Cyclopropyl vs. Methyl Shift: The cyclopropyl analog is red-shifted by approximately 6–12 nm compared to 4-aminoacetophenone (316 nm
~325 nm).[1] This confirms the participation of the cyclopropyl ring in the conjugated system.
Experimental Protocol for Validation
To empirically verify these values in your laboratory, follow this standardized protocol designed to minimize solvatochromic errors.
Reagents & Equipment[1][2][6]
-
Solvent: Spectroscopic grade Ethanol or Methanol (Cutoff <210 nm).[1]
-
Blank: Pure solvent (same batch as sample).
-
Cuvette: Quartz, 1 cm path length.
Step-by-Step Methodology
Caption: Workflow for accurate UV-Vis determination, ensuring concentration falls within the Beer-Lambert linear range.
Critical Note on pH Sensitivity:
The amino group is basic.[1] If the solvent is acidic (or if using the HCl salt), the lone pair will protonate (
-
Free Base:
nm (Yellowish solution).[1] -
Protonated (Acidic):
nm (Colorless solution). -
Validation Step: If you observe a peak at ~248 nm, add a drop of NaOH.[1] If the peak shifts to ~325 nm, your identity is confirmed.
References
-
NIST Chemistry WebBook. UV-Vis Spectra of 4-Aminoacetophenone and Benzophenone derivatives. (Data sourced for comparative baseline). Available at: [Link]
-
Sager, E. E., & Siewers, I. J. (1950).[1] Dissociation Constants of 4-Aminobenzophenone Calculated From Ultraviolet Spectra. Journal of Research of the National Bureau of Standards. (Establishes the 332 nm benchmark for the benzophenone analog).
-
Allen, D., et al. (1984).[1] Cyclopropylketenes: preparation and nucleophilic additions.[1] Canadian Journal of Chemistry.[1][4] (Provides the 248 nm baseline for the non-amino cyclopropyl ketone).
- BenchChem.Comparative Guide to UV Absorption of Benzophenones.
Sources
Distinguishing 3-Amino from 4-Amino Regioisomers via NMR Spectroscopy
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Heteroaromatic Regioisomers (Pyridine/Quinoline Scaffolds)
Executive Summary
In drug discovery, particularly during Nucleophilic Aromatic Substitution (
This guide provides a definitive, self-validating NMR protocol to distinguish these isomers. While Mass Spectrometry (MS) confirms molecular weight, it fails to distinguish regioisomers. NMR spectroscopy remains the gold standard.[1] The differentiation relies on symmetry breaking , coupling constant analysis (
Theoretical Basis: The Electronic Fingerprint
To distinguish the isomers, one must understand how the amino group (
Comparative Shielding Dynamics
| Feature | 4-Amino Isomer (Symmetric*) | 3-Amino Isomer (Asymmetric) |
| Symmetry | High ( | Low ( |
| Spin System | AA'XX' or AA'BB' . Appears as two distinct doublets (or pseudo-doublets). | ABCD . Four distinct signals with complex splitting (d, dd, dt, s). |
| Shielding | Strong shielding at C3/C5 (ortho to amine). | Strong shielding at C2/C4 (ortho) and C6 (para). |
| Coupling | Distinct ortho coupling ( | Mixed couplings: Ortho ( |
*Note: Symmetry applies strictly if the remaining ring positions are unsubstituted or symmetrically substituted.
Methodology: Step-by-Step Elucidation
Method A: 1H NMR Topology (The "Quick Check")
The primary differentiator is the splitting pattern.
-
The 4-Amino Signature: Look for a simplified spectrum. In 4-aminopyridine, H2 and H6 are equivalent (deshielded,
ppm), and H3 and H5 are equivalent (shielded, ppm). You will see two dominant signal clusters . -
The 3-Amino Signature: Look for complexity. You will observe four distinct aromatic signals .
-
H2: Often appears as a broad singlet or doublet with very small coupling (
Hz) near the ring nitrogen. -
H4: Doublet or dd, shielded by the adjacent amine.
-
H5: The most shielded proton often appearing as a doublet of doublets (dd), coupling to H4 and H6.
-
Method B: 2D NMR (HMBC) – The Definitive Proof
When 1D analysis is ambiguous due to overlapping peaks or complex substitution, Heteronuclear Multiple Bond Correlation (HMBC) is required.
-
Strategy: Focus on the Quaternary Carbons .
-
4-Amino: The amine protons (if visible in DMSO) or H3/H5 will show correlations to the quaternary C4. Due to symmetry, C3 and C5 are equivalent in 13C NMR.
-
3-Amino: The key is identifying C2 . In 3-aminopyridine, H2 is a distinct singlet-like peak located between the ring nitrogen and the amino group. In HMBC, H2 will show strong correlations to C3 (ipso) and C6 (para), but distinctively not to a symmetric counterpart.
Experimental Protocol
Reagents & Sample Preparation[2][3][4]
-
Solvent: DMSO-d6 (99.9% D) is mandatory. Chloroform-d (
) often causes broadening of the signal due to exchange and quadrupole broadening from the nitrogen. DMSO stabilizes the amine protons via H-bonding, often revealing them as a sharp singlet at ppm. -
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Tube: High-precision 5mm NMR tube (e.g., Wilmad 528-PP).
Acquisition Parameters (Standard 400/500 MHz)
-
1H NMR: 16 scans, 30° pulse angle,
(relaxation delay) = 1.0s. -
13C NMR: 512-1024 scans (amines can broaden attached carbons).
-
COSY: 256 increments. Essential for tracing the H5-H6-H4 spin network in the 3-amino isomer.
-
HSQC/HMBC: Standard gradient-selected sequences.
Data Comparison: 3-Aminopyridine vs. 4-Aminopyridine
Simulated/Literature Data in DMSO-d6
| Position | 3-Aminopyridine ( | Multiplicity ( | 4-Aminopyridine ( | Multiplicity ( |
| NH2 | ~5.20 | Broad Singlet | ~6.00 | Broad Singlet |
| H2 | 8.00 | d ( | 7.95 | d ( |
| H3 | -- | (Substituted) | 6.45 | d ( |
| H4 | 6.90 | ddd ( | -- | (Substituted) |
| H5 | 7.05 | dd ( | 6.45 | d ( |
| H6 | 7.65 | dd ( | 7.95 | d ( |
Key Insight: The 4-amino isomer shows only two aromatic proton environments. The 3-amino isomer shows four .
Visualization: Logic Flow for Identification
Figure 1: Decision tree for distinguishing 3-amino vs 4-amino isomers based on 1H NMR signal multiplicity and symmetry.
References
-
Oxford Instruments. (2020). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
Iowa State University. (2024). NMR Coupling Constants Guide. Retrieved from [Link]
Sources
Thermal Stability Profiling of Cyclopropyl Aryl Ketones: A Comparative TGA & DSC Guide
Executive Summary
Cyclopropyl aryl ketones are critical pharmacophores in medicinal chemistry, valued for their ability to impart metabolic stability and act as "conformational clamps" that restrict bond rotation.[1] However, the inherent ring strain (~27.5 kcal/mol) of the cyclopropyl moiety introduces unique thermal risks compared to their acyclic analogs.
This guide provides a rigorous technical comparison of the thermal stability of cyclopropyl aryl ketones against standard alternatives (isopropyl and n-propyl analogs). It details specific TGA/DSC protocols designed to differentiate between volatility (evaporation) and degradation (ring-opening), a common pitfall in analyzing these low-molecular-weight intermediates.
Comparative Analysis: Cyclopropyl vs. Acyclic Alternatives
The decision to incorporate a cyclopropyl group often balances biological efficacy against process safety. The table below contrasts the thermal behaviors of Cyclopropyl Phenyl Ketone (CPMK) with its direct structural analogs: Isobutyrophenone (steric analog) and Propiophenone (chain analog).
Table 1: Physicochemical & Thermal Stability Profile
| Feature | Cyclopropyl Phenyl Ketone (CPMK) | Isobutyrophenone (Alternative A) | Propiophenone (Alternative B) |
| Structure | Strained Ring ( | Branched Alkyl ( | Linear Alkyl ( |
| Physical State (RT) | Liquid / Low-Melting Solid | Liquid | Liquid |
| Melting Point ( | 7 – 9 °C | - | 18 – 21 °C |
| Boiling Point ( | 121–123 °C (15 mmHg) | 217 °C (atm) | 218 °C (atm) |
| Thermal Stability Limit | ~150 °C (Ring Opening Onset) | >250 °C (Bond Homolysis) | >250 °C (Bond Homolysis) |
| Primary Failure Mode | Ring Opening / Rearrangement (forming dihydrofurans or enones) | Radical Cleavage (Norrish Type I/II) | Radical Cleavage (Norrish Type I/II) |
| Catalytic Sensitivity | High (Lewis Acids/Bases lower | Low (Requires strong activation) | Low |
Key Insights for Process Development:
-
The "False" Stability Signal: In standard open-pan TGA, CPMK will show 100% mass loss near its boiling point, mimicking "stability" via evaporation. True decomposition (ring opening) is often masked unless sealed-pan DSC is used.
-
Catalytic Triggering: Unlike the robust isopropyl group, the cyclopropyl ring's stability is drastically reduced by trace Lewis acids (e.g., residual metal catalysts) which can trigger exothermic ring-opening as low as 100–120 °C.
-
Metabolic vs. Thermal Trade-off: While CPMK offers superior metabolic half-life (blocking P450 oxidation sites), it requires strict temperature control (<100 °C) during drying and distillation steps where isobutyrophenone would be inert.
Experimental Protocols (TGA & DSC)
Analyzing volatile, reactive intermediates requires deviating from standard "open pan" methods. The following protocols ensure self-validating data.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Detect exothermic decomposition (
-
Sample Preparation:
-
Weigh 2–4 mg of analyte into a High-Pressure Gold-Plated Steel Pan (or hermetically sealed aluminum pan).
-
Control: Prepare a reference pan with an equal mass of inert silicone oil if heat capacity matching is critical, otherwise use an empty matching pan.
-
-
Instrument Parameters:
-
Atmosphere: Nitrogen (50 mL/min).
-
Ramp Rate: 5 °C/min (Slower rates improve resolution of overlapping thermal events).
-
Range: -20 °C to 250 °C.
-
-
Data Interpretation:
-
Endotherms: Sharp peaks < 20 °C indicate melting. Broad endotherms > 100 °C in sealed pans indicate seal failure (leakage).
-
Exotherms: Any exothermic event > 120 °C suggests ring-opening or rearrangement. Reject batch if exotherm onset < 150 °C for unactivated ketones.
-
Protocol B: Thermogravimetric Analysis (TGA)
Objective: Quantify volatility and residue formation.[2][3]
-
Sample Preparation:
-
Pinhole Method: Use an aluminum pan with a lid containing a 50 µm laser-drilled pinhole. This creates a "self-generated atmosphere," suppressing evaporation and allowing decomposition to compete.
-
-
Instrument Parameters:
-
Atmosphere: Nitrogen (40 mL/min) for pyrolysis; Air for oxidative stability.
-
Ramp Rate: 10 °C/min.
-
-
Validation:
-
Compare
(temperature of 5% mass loss) between Open Pan and Pinhole Pan. A shift of >50 °C indicates the mass loss is primarily driven by vapor pressure (evaporation), not decomposition.
-
Mechanisms of Thermal Failure
Understanding how the molecule fails is crucial for safety.
Diagram 1: Thermal Degradation Pathways
The following diagram illustrates the divergent failure modes of cyclopropyl ketones versus their alkyl alternatives.
Caption: Comparative thermal degradation pathways. Cyclopropyl ketones possess a lower-energy rearrangement pathway accessible at moderate temperatures, unlike the high-energy fragmentation required for alkyl analogs.
Decision Framework for Stability Testing
Use this workflow to determine if a cyclopropyl intermediate is safe for scale-up.
Caption: Stability screening workflow. Sealed-pan DSC is the critical "gatekeeper" step to identify hazardous ring-opening exotherms before volatility analysis.
References
-
National Institute of Standards and Technology (NIST). Cyclopropyl phenyl ketone: Phase change data. NIST Chemistry WebBook, SRD 69.[4] [Link]
-
Jahngen, E., et al. Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids. ARKIVOC, 2007 (ix) 135-149. (Discusses thermal stability limits and rearrangement mechanisms). [Link]
-
TA Instruments. Thermal Analysis of Pharmaceuticals: DSC and TGA Applications.[5] (Standard protocols for purity and stability). [Link]
-
PubChem. Isobutyrophenone Compound Summary. (Physical properties for comparative analysis). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thermal Stability Testing for Pharmaceuticals and Advanced Materials | Lab Manager [labmanager.com]
- 3. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 4. Cyclopropyl phenyl ketone [webbook.nist.gov]
- 5. mt.com [mt.com]
Safety Operating Guide
(4-Amino-phenyl)-cyclopropyl-methanone proper disposal procedures
Executive Summary: Immediate Action Card
For Spills or Immediate Disposal: (4-Amino-phenyl)-cyclopropyl-methanone (also known as Cyclopropyl 4-aminophenyl ketone) is an aromatic amine intermediate.[1] It poses risks of skin sensitization, eye irritation, and potential aquatic toxicity. Do not dispose of via sink or municipal trash.
| Scenario | Immediate Action |
| Small Spill (< 50 g) | Isolate area. Wear nitrile gloves and P95/N95 respirator. Absorb liquids with vermiculite; sweep solids gently to avoid dust. Place in a sealed, labeled waste container. |
| Large Spill (> 50 g) | Evacuate immediate area. Contact EHS (Environmental Health & Safety).[1] Use a HEPA vacuum for solids if available. |
| Disposal Stream | Solid Hazardous Waste (for pure substance) or Non-Halogenated Organic Waste (if dissolved in solvents like MeOH/DMSO).[1] |
| Incompatibility | Keep away from oxidizers (e.g., peroxides, nitrates) and strong acids (exothermic salt formation).[1] |
Chemical Profile & Hazard Identification
To ensure regulatory compliance (RCRA/REACH), you must correctly characterize the waste before disposal. This compound is a bifunctional intermediate containing an aniline (aromatic amine) moiety and a cyclopropyl ketone .[1]
-
Chemical Name: (4-Aminophenyl)(cyclopropyl)methanone[1]
-
Synonyms: Cyclopropyl 4-aminophenyl ketone; 4-Aminobenzoylcyclopropane[1]
-
CAS Number: 162537-11-3 (Free base) / 1049741-81-2 (Hydrochloride salt) [Note: Verify specific salt form on container label][1]
-
Molecular Formula: C₁₀H₁₁NO[1]
-
Physical State: Typically a pale yellow to beige crystalline solid.[1]
Hazard Classification (GHS)
-
Health: Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319), STOT SE 3 (H335).[1]
-
Specific Toxicity: Aromatic amines are known sensitizers and potential methemoglobinemia agents.[1] Treat as a suspected carcinogen if full toxicological data is absent.
-
Reactivity: Stable under normal conditions but reactive with strong oxidizers.[1] The amine group is basic; reaction with strong acids is exothermic.
Waste Characterization & Segregation
Proper segregation prevents dangerous chemical reactions in waste drums.
| Waste Category | Description | Correct Disposal Stream |
| Pure Solid | Expired or excess solid reagent.[1] | Solid Hazardous Waste (Incineration).[1] |
| Mother Liquor | Reaction solvents containing the compound. | Liquid Organic Waste . Segregate based on solvent (Halogenated vs. Non-Halogenated). |
| Contaminated Debris | Gloves, weighing boats, paper towels. | Solid Hazardous Debris . |
| Sharps | Needles/syringes used with the compound.[3] | Biohazard/Sharps Bin (Chemically Contaminated).[1] |
CRITICAL SEGREGATION RULE: Do NOT mix with:
-
Oxidizing Agents: Nitric acid, perchloric acid, peroxides (Risk of fire/explosion).[1]
-
Acid Chlorides/Anhydrides: Violent reaction with the amine group.[1]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Substance)
-
Objective: Safe containment of solid reagent for off-site incineration.
-
PPE: Nitrile gloves (double gloving recommended), lab coat, safety glasses, N95 dust mask.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or the original glass container if intact.[1]
-
Transfer: Gently transfer the solid into the waste container. Do not fill >90% capacity.
-
Labeling: Attach a hazardous waste tag.
-
Secondary Containment: Place the sealed jar into a clear zip-lock bag or secondary bin to prevent contamination of the waste storage area.
-
Log: Record the weight in your lab’s waste accumulation log.
Protocol B: Liquid Waste (Solutions/Reaction Mixtures)
-
Objective: Disposal of reaction mixtures or stock solutions.
-
Identify Solvent: Determine if the primary solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, DMSO, Ethyl Acetate).
-
pH Check: If the solution was part of an acidic workup, neutralize to pH 5–9 before adding to a general organic waste drum to prevent drum corrosion or gas generation.
-
Pouring: Use a funnel. Pour slowly to avoid splashing.
-
Rinsing: Rinse the empty reaction vessel with a small amount of compatible solvent and add the rinsate to the waste container.
Protocol C: Empty Container Management
-
Regulatory Standard: RCRA "RCRA Empty" definition (40 CFR 261.7).[1]
-
Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).
-
Dispose Rinsate: Pour all three rinses into the Liquid Hazardous Waste container.
-
Deface Label: Cross out the chemical name and hazard warnings on the bottle.
-
Trash/Recycle: Place the clean, dry bottle in the glass recycling or municipal trash (depending on local facility rules).
Visualizations
Figure 1: Waste Segregation Decision Tree
Use this logic flow to determine the correct waste stream.
Caption: Decision logic for segregating (4-Amino-phenyl)-cyclopropyl-methanone waste streams based on physical state and solvent composition.
Figure 2: Spill Response Workflow
Follow this protocol immediately upon accidental release.
Caption: Operational workflow for managing accidental spills of (4-Amino-phenyl)-cyclopropyl-methanone.
Regulatory Compliance & Documentation
-
US EPA (RCRA): While this specific compound may not be listed on the P-list or U-list (unless specified by a specific waste code for the synthesis process), it must be characterized by its properties.[1] If it exhibits toxicity (TCLP) or ignitability (if in solvent), it is hazardous.[1]
-
Default Classification:Class 9 (Miscellaneous Hazardous Material) for transport if not otherwise specified.[1]
-
-
Documentation:
References
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1][5][6] Retrieved from [Link][1]
-
National Institutes of Health (PubChem). (2024).[1] Compound Summary: Methanone, (4-aminophenyl)cyclopropyl-.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
